WEHI-9625
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-[2-(4-methoxybenzoyl)phenyl]-N-[(4-methylphenyl)methyl]-5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H27NO5S2/c1-21-7-9-22(10-8-21)19-35-34(37)30-17-25-20-42(38,39)31-18-24(13-16-29(31)33(25)41-30)27-5-3-4-6-28(27)32(36)23-11-14-26(40-2)15-12-23/h3-18H,19-20H2,1-2H3,(H,35,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVRUUKJUZNKSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(S2)C4=C(C=C(C=C4)C5=CC=CC=C5C(=O)C6=CC=C(C=C6)OC)S(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H27NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
WEHI-9625: A Deep Dive into its Mechanism of Action as a Pro-Survival Molecule
For Immediate Release
Melbourne, Australia - In the intricate dance of cellular life and death, the small molecule WEHI-9625 has emerged as a key player, offering researchers a powerful tool to dissect the early stages of apoptosis. This in-depth guide elucidates the mechanism of action of this compound, a first-in-class tricyclic sulfone that selectively inhibits apoptosis, providing critical insights for researchers, scientists, and drug development professionals.
Core Mechanism: Stabilization of the VDAC2-BAK Complex
This compound exerts its pro-survival effects by targeting the intrinsic apoptosis pathway at a critical juncture: the activation of the pro-apoptotic protein BAK. The molecule's primary mechanism involves its direct interaction with Voltage-Dependent Anion Channel 2 (VDAC2), a protein located on the outer mitochondrial membrane.[1][2] This binding event promotes and stabilizes the interaction between VDAC2 and mouse BAK.[1][3][4]
Under normal physiological conditions, VDAC2 sequesters BAK, holding it in an inactive state.[4] Upon receiving an apoptotic stimulus, BAK dissociates from VDAC2, undergoes a conformational change, and oligomerizes to form pores in the mitochondrial outer membrane.[3][4] This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), leads to the release of pro-apoptotic factors like cytochrome c and initiates the cascade of caspase activation, ultimately leading to cell death.
This compound effectively puts a brake on this process. By reinforcing the VDAC2-BAK complex, it prevents the release and subsequent activation of BAK.[1][4] This early intervention, prior to any mitochondrial damage, is a key feature of this compound's action, preserving not only the integrity of the mitochondria but also the overall function and long-term viability of the cell.[1][2]
Specificity and Potency
A crucial aspect of this compound is its remarkable specificity. It potently inhibits apoptosis driven by the mouse form of BAK but is completely inactive against human BAK and the closely related pro-apoptotic protein BAX.[3][5] This species-specific activity makes this compound an invaluable tool for preclinical studies in mouse models of diseases where inhibiting apoptosis could be beneficial.
| Compound | Target | EC50 | Species Specificity |
| This compound | Mouse BAK-driven apoptosis | 69 nM[5] | Mouse |
The VDAC2 Binding Site: A Closer Look
Research has pinpointed a key residue on VDAC2, Alanine 172 (A172), as being crucial for the interaction with this compound.[4] Mutational studies have shown that altering this residue can impact the stability of the VDAC2-BAK interaction and, consequently, the efficacy of this compound. For instance, mutating A172 to tryptophan (A172W) renders cells less responsive to the inhibitory effects of this compound, suggesting that this residue is a critical component of the binding pocket for the small molecule.[4][6] It is hypothesized that this compound occupies a pocket within the VDAC2-BAK interface, enhancing their natural interaction.[4]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental approach to assess its activity, the following diagrams are provided.
Caption: this compound binds to VDAC2, stabilizing the VDAC2-BAK complex and preventing apoptosis.
References
- 1. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New small-molecule inhibitors block apoptosis in mice | 2019-10-16 | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
The Tricyclic Sulfone WEHI-9625: A Targeted Inhibitor of Mouse BAK-Driven Apoptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
WEHI-9625 is a first-in-class, potent, and specific small molecule inhibitor of the intrinsic apoptosis pathway. This tricyclic sulfone selectively targets the Voltage-Dependent Anion Channel 2 (VDAC2), modulating its interaction with the pro-apoptotic protein B-cell lymphoma 2 antagonist/killer (BAK). By stabilizing the VDAC2-BAK complex, this compound prevents the conformational changes in BAK that are prerequisite for mitochondrial outer membrane permeabilization and subsequent cell death. Notably, this inhibitory action is specific to mouse BAK, with no activity against human BAK or the related protein BAX. This technical guide provides a comprehensive overview of this compound, including its target, mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Target and Mechanism of Action
The primary molecular target of this compound is the Voltage-Dependent Anion Channel 2 (VDAC2), a protein located in the outer mitochondrial membrane. This compound exerts its anti-apoptotic effect not by directly inhibiting BAK, but by binding to VDAC2 and enhancing its natural inhibitory interaction with mouse BAK.[1][2] This stabilization of the VDAC2-BAK complex prevents the activation and subsequent oligomerization of BAK, which are critical steps in the intrinsic apoptosis pathway.[3] Consequently, this compound blocks apoptosis at a very early stage, prior to mitochondrial damage, thereby preserving cellular integrity and function.[2] The specificity of this compound for mouse BAK is a key characteristic, rendering it a valuable tool for studying the specific roles of BAK in apoptosis in murine models.[1]
Quantitative Data
The biological activity of this compound has been characterized by its effective concentration in cell-based assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| EC50 | 69 nM | Mcl-1-/-Bax-/- MEFs | Inhibition of apoptosis induced by ABT-737 | [1] |
| Concentration Range for Cell Death Prevention | 0-10 µM | Mcl-1-/-Bax-/- MEFs | Inhibition of BIM BH3-induced mitochondrial membrane potential loss | [1] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway of intrinsic apoptosis, highlighting the inhibitory role of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (Propidium Iodide Staining)
This protocol is used to quantify the percentage of dead cells in a population following treatment with apoptotic stimuli and this compound.
-
Cell Seeding: Seed Mcl-1-/-Bax-/- Mouse Embryonic Fibroblasts (MEFs) in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 1 hour.
-
Apoptosis Induction: Induce apoptosis by adding an EC70 concentration of an apoptotic stimulus, such as the BCL-2 inhibitor ABT-737.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Staining: Add Propidium Iodide (PI) to a final concentration of 1 µg/mL.
-
Analysis: Analyze the plate on a flow cytometer or a fluorescence plate reader. PI-positive cells are counted as non-viable.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
This assay measures the loss of mitochondrial membrane potential (ΔΨm), an early event in apoptosis.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.
-
Apoptosis Induction: Induce apoptosis with a suitable stimulus, for example, the BIM BH3 peptide.
-
Incubation: Incubate for 4-6 hours.
-
JC-1 Staining: Remove the medium and add fresh medium containing 2 µM of the JC-1 dye. Incubate for 30 minutes at 37°C.
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS).
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. Healthy cells with a high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with a low ΔΨm will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Caspase Activity Assay
This assay quantifies the activity of executioner caspases (caspase-3 and -7), which are activated downstream of mitochondrial permeabilization.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.
-
Apoptosis Induction: Induce apoptosis as described previously.
-
Incubation: Incubate for 8-12 hours.
-
Lysis and Reagent Addition: Lyse the cells and add a luminogenic caspase-3/7 substrate according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay).
-
Incubation: Incubate at room temperature for 1-2 hours to allow for the enzymatic reaction to occur.
-
Analysis: Measure the luminescence using a plate reader. The light output is proportional to the caspase activity.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.
Conclusion
This compound represents a significant advancement in the development of targeted apoptosis inhibitors. Its unique mechanism of action, involving the stabilization of the VDAC2-BAK complex, provides a novel strategy for preventing unwanted cell death in the context of murine models of disease. The detailed protocols and workflows presented in this guide are intended to facilitate further research into the therapeutic potential of modulating the VDAC2-BAK axis.
References
Unveiling the Interaction of WEHI-9625 with VDAC2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WEHI-9625 is a novel, first-in-class small molecule inhibitor of apoptosis that selectively targets the voltage-dependent anion channel 2 (VDAC2). By binding to VDAC2, this compound stabilizes the VDAC2-BAK complex, preventing the pro-apoptotic protein BAK from initiating the mitochondrial pathway of apoptosis. This technical guide provides an in-depth overview of the this compound binding site on VDAC2, its mechanism of action, and detailed protocols for key experiments used to characterize this interaction. The information presented here is intended to support further research and development of VDAC2-targeting therapeutics.
Introduction to this compound and its Target, VDAC2
This compound is a tricyclic sulfone compound that has been identified as a potent inhibitor of apoptosis specifically mediated by the mouse form of the pro-apoptotic protein BAK.[1] Unlike many apoptosis inhibitors that target downstream caspases, this compound acts at an earlier stage, preventing mitochondrial outer membrane permeabilization (MOMP) and preserving cellular function and long-term viability.[1][2]
The direct binding partner of this compound is the voltage-dependent anion channel 2 (VDAC2), a protein located in the outer mitochondrial membrane.[1][2] VDAC2 is a known regulator of apoptosis through its interaction with the BCL-2 family proteins, including BAK and BAX.[3] In healthy cells, VDAC2 sequesters BAK, holding it in an inactive state.[3] Upon receiving an apoptotic stimulus, BAK is released from VDAC2 to oligomerize and form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases. This compound prevents this critical step by enhancing the interaction between VDAC2 and BAK.[3]
The this compound Binding Site on VDAC2
The precise, high-resolution crystallographic structure of this compound in complex with VDAC2 has not yet been determined. However, mutagenesis studies have identified a critical residue in VDAC2 that is essential for the activity of this compound, strongly implicating it as a key component of the binding site or a residue that allosterically governs binding.
The Crucial Role of Alanine 172
Research has pinpointed Alanine 172 (A172) of VDAC2 as a lynchpin for this compound's inhibitory function.[3] Site-directed mutagenesis studies have shown that mutating this residue to a bulky tryptophan (A172W) completely abolishes the ability of this compound to prevent BAK-driven apoptosis.[3][4] This suggests that the A172 residue is either directly involved in the binding pocket that accommodates this compound or that its mutation induces a conformational change in VDAC2 that prevents the compound from binding effectively.[3] It is hypothesized that this compound takes advantage of a pocket within the VDAC2-BAK complex, and the A172 residue is central to this pocket.[3]
Quantitative Data
The primary quantitative measure of this compound's efficacy is its half-maximal effective concentration (EC50) in cell-based apoptosis assays.
| Compound | Parameter | Value | Assay Context |
| This compound | EC50 | 69 nM | Inhibition of apoptosis in mouse embryonic fibroblasts (MEFs) |
Table 1: Potency of this compound.[2]
Mechanism of Action: Signaling Pathway
This compound functions by stabilizing the inhibitory interaction between VDAC2 and BAK at the mitochondrial outer membrane. This prevents the activation of BAK and the subsequent downstream events of the intrinsic apoptotic pathway.
Caption: Signaling pathway of this compound-mediated inhibition of apoptosis.
Experimental Protocols
The characterization of this compound and its binding to VDAC2 relies on a series of key in vitro and cell-based assays.
Site-Directed Mutagenesis of VDAC2
This protocol describes the generation of the VDAC2 A172W mutant to investigate the importance of this residue for this compound activity.
Materials:
-
Plasmid DNA containing wild-type VDAC2 cDNA
-
Mutagenic primers for A172W substitution (forward and reverse)
-
High-fidelity DNA polymerase (e.g., Phusion, Q5)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli for transformation
-
LB agar plates with appropriate antibiotic
Protocol:
-
Primer Design: Design primers incorporating the desired A172W mutation. The forward primer should contain the codon change from GCT (Alanine) to TGG (Tryptophan).
-
PCR Amplification: Perform inverse PCR using the wild-type VDAC2 plasmid as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations.
-
DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated PCR product into competent E. coli.
-
Selection and Sequencing: Select colonies grown on antibiotic-containing plates and isolate plasmid DNA. Verify the desired A172W mutation by Sanger sequencing.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is indicative of metabolically active cells.
Materials:
-
Cells expressing wild-type or mutant VDAC2
-
This compound
-
Apoptosis-inducing agent (e.g., BH3 mimetics)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dilution series of this compound for a specified pre-incubation time.
-
Apoptosis Induction: Add the apoptosis-inducing agent to the wells and incubate for the desired period.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.[3][5][6]
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated as described in the cell viability assay
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Healthy cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.[1][2][7][8][9]
Experimental Workflow Visualization
The following diagram illustrates the workflow for identifying and validating the VDAC2 binding site of this compound.
Caption: Workflow for identifying the this compound binding site on VDAC2.
Conclusion and Future Directions
This compound represents a significant advancement in the development of apoptosis inhibitors, with a unique mechanism of action centered on the stabilization of the VDAC2-BAK complex. The identification of VDAC2 residue A172 as a critical determinant of its activity provides a crucial foothold for understanding the molecular basis of its interaction. Future research, including co-crystallization studies of the this compound-VDAC2 complex, will be instrumental in precisely defining the binding site and will facilitate the structure-guided design of next-generation VDAC2 modulators with improved potency and selectivity for therapeutic applications in diseases characterized by excessive apoptosis.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 6. ch.promega.com [ch.promega.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. bosterbio.com [bosterbio.com]
WEHI-9625: A Technical Guide to the Specific Inhibition of Mouse BAK
For Researchers, Scientists, and Drug Development Professionals
Abstract
WEHI-9625 is a pioneering, first-in-class small molecule inhibitor that demonstrates high specificity for the mouse pro-apoptotic protein BAK.[1] This tricyclic sulfone compound functions by uniquely stabilizing the interaction between BAK and the voltage-dependent anion channel 2 (VDAC2) on the mitochondrial outer membrane, effectively preventing the activation of BAK and the subsequent initiation of the intrinsic apoptotic pathway.[1][2][3] Notably, this compound is completely inactive against human BAK and the closely related protein BAX, making it an invaluable tool for preclinical research in mouse models of diseases where aberrant apoptosis plays a role.[1][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis. The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway, with the effector proteins BAK and BAX playing a pivotal role in mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic cascade. Dysregulation of this pathway is implicated in a variety of diseases, including cancer and neurodegenerative disorders.
This compound has emerged as a critical research tool for dissecting the specific role of mouse BAK in apoptosis. Its unique mechanism of action, which involves the stabilization of the inhibitory VDAC2-BAK complex, offers a novel strategy for modulating apoptosis.[1][2][3] This guide serves as a comprehensive resource for researchers utilizing this compound, providing the necessary technical details to design and execute robust experiments.
Quantitative Data
The following table summarizes the key quantitative data for this compound based on currently available literature.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| EC50 | 69 nM | Mcl1-/- Bax-/- MEFs | Apoptosis Inhibition | [1][4] |
| IC50 | Not explicitly reported as a direct binding affinity value (Kd). The EC50 reflects the functional inhibition of apoptosis. | Various mouse cell lines | Caspase Activation, Annexin V Staining, Mitochondrial Depolarization | [5] |
Note: A direct binding affinity (Kd) for the interaction of this compound with the VDAC2-BAK complex has not been reported in the reviewed literature. The EC50 value represents the half-maximal effective concentration for the inhibition of apoptosis.
Mechanism of Action
This compound exerts its inhibitory effect on mouse BAK through a novel mechanism that involves the mitochondrial protein VDAC2. In healthy cells, VDAC2 is associated with BAK, maintaining it in an inactive state. Upon apoptotic stimulus, BAK dissociates from VDAC2, undergoes a conformational change, oligomerizes, and forms pores in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.
This compound binds to VDAC2 and enhances its interaction with mouse BAK.[1][2][3] This stabilization of the VDAC2-BAK complex prevents the dissociation and subsequent activation of BAK, thereby inhibiting MOMP and apoptosis.[2][3] The specificity of this compound for mouse BAK is attributed to key amino acid differences between mouse and human BAK, particularly at residue A172 on VDAC2 which is implicated in the binding of this compound.[3][6]
Signaling Pathway Diagram
Caption: this compound stabilizes the VDAC2-BAK complex, preventing apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability in the presence of an apoptotic stimulus.
Materials:
-
Mouse embryonic fibroblasts (MEFs) from Mcl1-/- Bax-/- mice
-
This compound
-
BH3 mimetics (e.g., S63845, A-1331852)
-
DMEM with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed Mcl1-/- Bax-/- MEFs in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0-10 µM) for 1 hour.
-
Induce apoptosis by adding a specific concentration of a BH3 mimetic (e.g., 10 µM S63845 and 0.1 µM A-1331852).[3] Include a vehicle control (DMSO).
-
Incubate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Co-Immunoprecipitation (Co-IP) of VDAC2 and BAK
This protocol is designed to demonstrate the stabilization of the VDAC2-BAK interaction by this compound.
Materials:
-
Mouse cells expressing HA-tagged VDAC2
-
This compound
-
Apoptosis-inducing agent (e.g., BH3 mimetics)
-
Lysis buffer (e.g., 1% digitonin in MELB buffer: 20 mM HEPES pH 7.5, 100 mM sucrose, 2.5 mM MgCl2, 100 mM KCl) with protease inhibitors
-
Anti-HA antibody-conjugated beads (e.g., anti-HA magnetic beads)
-
Wash buffer (e.g., Lysis buffer with lower digitonin concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies for Western blotting: anti-BAK and anti-VDAC2 (e.g., VDAC2 Antibody #9412 from Cell Signaling Technology).[7]
Procedure:
-
Treat cells with this compound or vehicle (DMSO) for the desired time, followed by treatment with an apoptosis-inducing agent.
-
Harvest cells and lyse them in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Pre-clear the lysate by incubating with control beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with anti-HA beads overnight at 4°C with gentle rotation.
-
Wash the beads three times with wash buffer.
-
Elute the protein complexes from the beads by boiling in elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using anti-BAK and anti-VDAC2 antibodies.
Mitochondrial Outer Membrane Permeabilization (MOMP) Assay
This assay measures the release of cytochrome c from the mitochondria to the cytosol, a key indicator of MOMP.
Materials:
-
Mouse cells
-
This compound
-
Apoptosis-inducing agent
-
Digitonin permeabilization buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, with 0.025% digitonin)
-
Fixation and permeabilization buffers for flow cytometry
-
Anti-cytochrome c antibody (conjugated to a fluorophore)
-
Flow cytometer
Procedure:
-
Treat cells with this compound or vehicle, followed by an apoptosis-inducing agent.
-
Harvest and wash the cells with PBS.
-
Permeabilize the plasma membrane by resuspending the cells in digitonin permeabilization buffer for 5 minutes on ice. This selectively permeabilizes the plasma membrane while leaving the mitochondrial outer membrane intact.
-
Fix and permeabilize the cells using appropriate buffers.
-
Stain with a fluorescently labeled anti-cytochrome c antibody.
-
Analyze the cells by flow cytometry to quantify the percentage of cells that have lost mitochondrial cytochrome c.
Experimental and Logical Workflows
Discovery and Validation Workflow for this compound
The discovery of this compound likely followed a systematic high-throughput screening and validation workflow.
Caption: A typical workflow for small molecule inhibitor discovery and validation.
Logical Relationship for Co-IP Experiment
This diagram illustrates the expected outcomes of a co-immunoprecipitation experiment designed to test the effect of this compound.
Caption: Expected outcomes of a Co-IP experiment testing this compound's effect.
Conclusion
This compound stands out as a highly specific and potent inhibitor of mouse BAK-mediated apoptosis. Its unique mechanism of stabilizing the VDAC2-BAK complex provides a valuable tool for researchers to investigate the intricacies of the intrinsic apoptotic pathway in murine models. This technical guide offers a comprehensive overview of this compound, equipping scientists with the necessary knowledge to effectively utilize this compound in their research endeavors. Further investigation into the precise binding kinetics and the structural basis of its species specificity will undoubtedly provide deeper insights into the regulation of apoptosis and may inform the development of future therapeutics targeting this critical pathway.
References
- 1. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VDAC2 Antibody | Cell Signaling Technology [cellsignal.com]
WEHI-9625: A Technical Guide to its Foundational Research as a VDAC2-Dependent Apoptosis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
WEHI-9625 is a novel, first-in-class tricyclic sulfone small molecule that has emerged as a potent and specific inhibitor of the intrinsic apoptosis pathway.[1] This document provides an in-depth technical overview of the foundational research on this compound, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols relevant to its study. This compound represents a significant advancement in the field of apoptosis modulation by demonstrating the feasibility of selectively inhibiting this process at an early stage, upstream of mitochondrial damage.[2]
Mechanism of Action
This compound exerts its anti-apoptotic effect through a unique mechanism centered on the interaction between the B-cell lymphoma 2 (BCL-2) family member BAK and the voltage-dependent anion channel 2 (VDAC2) on the outer mitochondrial membrane. In healthy cells, VDAC2 sequesters BAK, preventing its activation and the subsequent permeabilization of the mitochondrial outer membrane (MOMP), a critical step in the intrinsic apoptosis cascade.[3]
This compound has been shown to bind directly to VDAC2.[1][2] This binding event stabilizes the VDAC2-BAK complex, reinforcing the inhibitory effect of VDAC2 on BAK.[3] By stabilizing this interaction, this compound effectively prevents the dissociation of BAK from VDAC2, which is a prerequisite for BAK activation by pro-apoptotic stimuli. A key residue, Alanine 172 (A172) within VDAC2, has been identified as crucial for the activity of this compound. Mutation of this residue to Tryptophan (A172W) abrogates the inhibitory effect of this compound, suggesting its involvement in the binding site or in the conformational changes necessary for the stabilization of the VDAC2-BAK complex.[3][4]
A significant feature of this compound is its remarkable specificity for mouse BAK. It is completely inactive against human BAK and the closely related pro-apoptotic protein BAX.[1] This species-specific activity highlights subtle but critical differences in the regulation of apoptosis between species.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from foundational studies. The data is primarily focused on its in vitro efficacy in inhibiting apoptosis.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line/System | Apoptotic Stimulus | Readout | EC50 | Reference |
| Apoptosis Inhibition | - | - | - | 69 nM | [1] |
| Cell Viability | Mcl1-/- Bax-/- Mouse Embryonic Fibroblasts (MEFs) | BIM BH3 peptide | Mitochondrial Membrane Potential | - (Effective at 0-10 µM) | [1] |
| Cell Viability | BAX/VDAC2-deficient MEFs expressing wild-type VDAC2 | BH3-mimetics (10 µM S63845 and 0.1 µM A1331852) | Propidium Iodide Exclusion (Flow Cytometry) | Concentration-dependent inhibition | [4] |
| Cell Viability | BAX/VDAC2-deficient MEFs expressing VDAC2 A172W | BH3-mimetics (10 µM S63845 and 0.1 µM A1331852) | Propidium Iodide Exclusion (Flow Cytometry) | No inhibition observed | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the foundational research of this compound are provided below.
Cell Viability Assay by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is adapted from methodologies used to assess the effect of this compound on cell death.
Materials:
-
Cells of interest (e.g., Mouse Embryonic Fibroblasts)
-
This compound
-
Apoptotic stimulus (e.g., BH3-mimetic drugs)
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock in water, diluted to a working concentration of 1-2 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 24-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with varying concentrations of this compound, with or without an apoptotic stimulus, for the desired duration (e.g., 24-48 hours). Include appropriate vehicle controls.
-
Cell Harvesting: Following treatment, harvest both adherent and suspension cells. For adherent cells, use a gentle detachment method like trypsinization, followed by neutralization with serum-containing medium.
-
Washing: Transfer the cell suspension to flow cytometry tubes and wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes) and resuspension.
-
Staining: Resuspend the cell pellet in a suitable volume of PBS (e.g., 100-500 µL) and add the PI staining solution to a final concentration of 1-2 µg/mL.
-
Incubation: Incubate the cells in the dark, on ice, for 15 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. PI is typically excited by a 488 nm laser and its emission is detected in the red fluorescence channel (e.g., ~617 nm). Live cells with intact membranes will exclude PI, while dead cells will be permeable to the dye and fluoresce red. The percentage of PI-positive cells represents the dead cell population.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay is used to determine if an anti-apoptotic compound acts upstream of mitochondrial outer membrane permeabilization.
Materials:
-
Cells of interest
-
This compound
-
Apoptotic stimulus
-
Mitochondrial membrane potential-sensitive dye (e.g., TMRE or JC-1)
-
Cell culture medium
-
Flow cytometer or fluorescence microscope
Procedure using TMRE (Tetramethylrhodamine, Ethyl Ester):
-
Cell Treatment: Treat cells with this compound and/or an apoptotic stimulus as described in the cell viability assay.
-
Dye Loading: Approximately 30 minutes before the end of the treatment period, add TMRE to the culture medium to a final concentration of 20-200 nM (the optimal concentration should be determined empirically for the specific cell type).
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 20-30 minutes to allow the dye to accumulate in active mitochondria.
-
Harvesting and Washing: Harvest the cells and wash with PBS as described above.
-
Analysis: Analyze the cells by flow cytometry. TMRE fluorescence is typically detected in the PE channel. A decrease in TMRE fluorescence indicates depolarization of the mitochondrial membrane, a hallmark of apoptosis.
Clonogenic Survival Assay
This assay assesses the long-term ability of a single cell to proliferate and form a colony after treatment, providing a stringent measure of cytoprotection.
Materials:
-
Cells of interest
-
This compound
-
Apoptotic stimulus
-
Complete cell culture medium
-
6-well culture plates
-
Crystal Violet staining solution (0.5% w/v in methanol)
Procedure:
-
Cell Treatment: Treat a bulk population of cells with this compound and/or an apoptotic stimulus for a defined period (e.g., 24 hours).
-
Cell Seeding: After treatment, harvest the cells, perform a cell count, and re-seed a known number of viable cells into 6-well plates. The seeding density should be optimized to yield countable colonies (typically 50-150) in the control wells.
-
Incubation: Incubate the plates for 7-14 days, allowing sufficient time for single cells to form colonies of at least 50 cells.
-
Fixation and Staining: After the incubation period, wash the plates with PBS, fix the colonies with methanol for 10-15 minutes, and then stain with Crystal Violet solution for 10-20 minutes.
-
Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
-
Calculation: Calculate the plating efficiency (PE) for the control group (PE = (number of colonies formed / number of cells seeded) x 100). The surviving fraction (SF) for each treatment group is then calculated as: SF = (number of colonies formed / (number of cells seeded x (PE / 100))).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in inhibiting apoptosis.
Caption: A typical experimental workflow for evaluating this compound.
References
WEHI-9625: A Technical Guide to its Inhibitory Effect on Mitochondrial Outer Membrane Permeabilization
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule WEHI-9625 and its specific inhibitory action on mitochondrial outer membrane permeabilization (MOMP), a critical event in the intrinsic apoptotic pathway. The information presented herein is intended for professionals in the fields of cell biology, cancer research, and pharmacology to facilitate a deeper understanding of this targeted apoptosis inhibitor.
Mitochondrial outer membrane permeabilization is a pivotal step in apoptosis, largely regulated by the B-cell lymphoma 2 (BCL-2) family of proteins. The pro-apoptotic effector proteins BAX and BAK, upon activation, oligomerize at the outer mitochondrial membrane, leading to the formation of pores that release cytochrome c and other pro-apoptotic factors into the cytosol. This event triggers a cascade of caspase activation, ultimately leading to programmed cell death.[1][2][3][4] The intricate regulation of this pathway presents therapeutic opportunities for diseases characterized by excessive or insufficient apoptosis.
This compound has emerged as a first-in-class tricyclic sulfone that specifically inhibits apoptosis by preventing MOMP.[5][6] This document details its mechanism of action, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows.
Mechanism of Action: Stabilizing the VDAC2-BAK Interaction
This compound exerts its pro-survival effect by targeting the interaction between the voltage-dependent anion channel 2 (VDAC2) and the pro-apoptotic protein BAK.[7][8] In healthy cells, VDAC2 is localized to the outer mitochondrial membrane and sequesters BAK, maintaining it in an inactive state.[9][10] During apoptosis, activator BH3-only proteins promote the dissociation of BAK from VDAC2, leading to BAK activation, oligomerization, and subsequent permeabilization of the outer mitochondrial membrane.[9][10][11]
This compound directly binds to VDAC2, enhancing its interaction with and sequestration of mouse BAK.[7][8] This stabilization of the VDAC2-BAK complex effectively prevents the activation of BAK, thereby blocking the downstream events of MOMP and apoptosis.[9][10] Notably, this compound is highly specific for the mouse form of BAK and does not exhibit activity against human BAK or the closely related pro-apoptotic protein BAX.[5][12] This specificity is attributed to key residue differences between mouse and human BAK.[9]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy and specificity of this compound in inhibiting apoptosis.
| Parameter | Value | Cell Line / System | Assay Type | Reference |
| EC50 | 69 nM | Not specified | Apoptosis Inhibition | [5][6][13] |
| Concentration Range for Cell Death Prevention | 0-10 µM | Mcl1-/- Bax-/- MEFs | Cell Viability Assay | [5][13] |
| Effect on Mitochondrial Membrane Potential | Potent Inhibition | Bax-/- cells (induced by BIM BH3) | Mitochondrial Depolarization Assay | [5] |
| Effect on Mitochondrial Membrane Potential | No Inhibition | Bak-/- cells (induced by BIM BH3) | Mitochondrial Depolarization Assay | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe generalized protocols for key experiments used to characterize the activity of this compound.
Cell Viability Assay (Propidium Iodide Staining)
This assay is used to quantify the percentage of dead cells in a population. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter dead cells, thus staining their nuclei.
-
Cell Treatment: Seed cells (e.g., Mcl1-/- Bax-/- Mouse Embryonic Fibroblasts) in appropriate culture plates. Treat cells with an apoptotic stimulus (e.g., ABT-737) in the presence or absence of varying concentrations of this compound (e.g., 0-10 µM) for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Staining: Resuspend the cell pellet in a buffer containing propidium iodide (e.g., 1 µg/mL).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm. The percentage of PI-positive cells represents the dead cell population.
Mitochondrial Membrane Potential Assay
This assay measures the mitochondrial membrane potential (ΔΨm), which is an indicator of mitochondrial health. A loss of ΔΨm is an early event in apoptosis.
-
Cell Treatment: Treat cells as described in the cell viability assay protocol.
-
Staining: During the final 30-60 minutes of treatment, add a potentiometric dye (e.g., TMRE, TMRM, or JC-1) to the culture medium.
-
Analysis:
-
For TMRE/TMRM: Harvest and analyze cells by flow cytometry. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
For JC-1: This dye forms red-fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green-fluorescent monomers in the cytoplasm and in mitochondria with low ΔΨm. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
-
BAK Activation and Oligomerization Assay
These assays directly assess the conformational changes and higher-order structures of BAK that are indicative of its activation.
-
BAK Conformational Change:
-
Cell Treatment and Lysis: Treat cells and lyse them in a mild detergent buffer (e.g., CHAPS-based buffer).
-
Immunoprecipitation: Use an antibody that specifically recognizes the activated conformation of BAK to immunoprecipitate it from the cell lysates.
-
Western Blotting: Analyze the immunoprecipitated proteins by SDS-PAGE and western blotting using a total BAK antibody.
-
-
BAK Oligomerization (Blue Native PAGE):
-
Mitochondrial Isolation: Isolate mitochondria from treated and untreated cells.
-
Lysis and Electrophoresis: Lyse the mitochondria in a digitonin-based buffer and separate the protein complexes on a Blue Native polyacrylamide gel.
-
Western Blotting: Transfer the proteins to a membrane and probe with an anti-BAK antibody to visualize BAK-containing complexes of different sizes (monomers, dimers, and higher-order oligomers).
-
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental processes discussed in this guide.
Caption: Mechanism of this compound action on the intrinsic apoptosis pathway.
Caption: Generalized experimental workflow for assessing this compound activity.
Caption: Logical diagram illustrating the specificity of this compound.
References
- 1. Where killers meet--permeabilization of the outer mitochondrial membrane during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis: mitochondrial membrane permeabilization--the (w)hole story? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial outer membrane permeabilization during apoptosis: the innocent bystander scenario - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial outer-membrane permeabilization and remodelling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. targetmol.cn [targetmol.cn]
- 7. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New small-molecule inhibitors block apoptosis in mice | 2019-10-16 | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound - MedChem Express [bioscience.co.uk]
- 13. cenmed.com [cenmed.com]
An In-depth Technical Guide to the Tricyclic Sulfone Core of WEHI-9625: A Novel Apoptosis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
WEHI-9625 is a first-in-class, potent, and specific small molecule inhibitor of mouse BAK-driven apoptosis. Its core chemical feature is a novel tricyclic sulfone scaffold, which is fundamental to its biological activity. This document provides a comprehensive technical overview of the tricyclic sulfone structure of this compound, its mechanism of action, and the experimental methodologies used to characterize it.
The Tricyclic Sulfone Core of this compound
This compound is distinguished by its unique tricyclic sulfone structure. While the precise, step-by-step synthesis of this compound is not publicly detailed, the core has been identified through extensive medicinal chemistry efforts.[1] The development of this compound originated from a high-throughput screening campaign, followed by a seven-year medicinal chemistry program to optimize its potency and specificity.[1]
While the exact synthetic route for this compound remains proprietary, the broader class of tricyclic sulfones has been a subject of interest in medicinal chemistry, with various synthetic strategies being explored for different therapeutic targets.
Mechanism of Action: Stabilizing the VDAC2-BAK Complex
This compound exerts its anti-apoptotic effect through a novel mechanism: it directly binds to the voltage-dependent anion channel 2 (VDAC2) on the outer mitochondrial membrane.[2][3] This binding event promotes and stabilizes the interaction between VDAC2 and the pro-apoptotic protein BAK.[2][3]
Under normal conditions, VDAC2 sequesters BAK, keeping it in an inactive state.[4] Upon receiving an apoptotic signal, BAK is released from VDAC2, leading to its activation, oligomerization, and subsequent permeabilization of the outer mitochondrial membrane, a key step in the intrinsic apoptosis pathway. This compound effectively locks BAK in its inactive conformation by strengthening its association with VDAC2, thereby preventing the initiation of apoptosis.[2]
Crucially, this compound is highly specific for the mouse form of BAK and does not inhibit human BAK or the closely related pro-apoptotic protein BAX.[2] This species-specific activity is attributed to subtle differences in the amino acid sequences of mouse and human BAK.
The interaction between this compound and VDAC2 is sensitive to mutations in VDAC2. Specifically, the A172 residue of VDAC2 has been identified as a key component of the binding site for this compound.[4] Mutation of this residue to tryptophan (A172W) abrogates the inhibitory activity of this compound, highlighting the precise nature of this molecular interaction.[4]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in preventing apoptosis.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 69 nM | Mouse Embryonic Fibroblasts (MEFs) | [2] |
Experimental Protocols
The characterization of this compound involved a series of cellular and biochemical assays to determine its potency, specificity, and mechanism of action. Below are detailed methodologies for the key experiments.
Cell Viability and Apoptosis Assays
Objective: To determine the ability of this compound to prevent cell death induced by apoptotic stimuli.
Methodology:
-
Cell Culture: Mouse embryonic fibroblasts (MEFs) deficient in both Mcl-1 and Bax (Mcl1-/-Bax-/-) were used. These cells are primed for apoptosis and are sensitive to inducers of the intrinsic pathway.
-
Induction of Apoptosis: Apoptosis was induced using BH3 mimetics, such as ABT-737, which inhibit anti-apoptotic BCL-2 proteins.
-
Treatment: Cells were pre-treated with varying concentrations of this compound for a specified period before the addition of the apoptotic stimulus.
-
Readouts:
-
Propidium Iodide (PI) Staining: Cell death was quantified by flow cytometry after staining with PI, a fluorescent dye that only enters cells with compromised plasma membranes.
-
Caspase Activation: Caspase-3/7 activity, a hallmark of apoptosis, was measured using a luminogenic substrate (Caspase-Glo 3/7 Assay).
-
Mitochondrial Depolarization: Changes in mitochondrial membrane potential (ΔΨm) were assessed using a fluorescent dye such as TMRE (tetramethylrhodamine, ethyl ester). A loss of ΔΨm is an early event in apoptosis.
-
Experimental Workflow for Apoptosis Assays
Caption: Experimental workflow for assessing apoptosis inhibition.
VDAC2 Binding and BAK Interaction Assays
Objective: To confirm the direct binding of this compound to VDAC2 and its effect on the VDAC2-BAK interaction.
Methodology:
-
Cell Lines: MEFs lacking VDAC2 (Vdac2-/-) were used to demonstrate the VDAC2-dependency of this compound's activity.
-
Co-immunoprecipitation: To assess the VDAC2-BAK interaction, cells were lysed and immunoprecipitation was performed using an antibody against VDAC2. The presence of BAK in the immunoprecipitate was then detected by western blotting. The effect of this compound on the amount of co-immunoprecipitated BAK was quantified.
-
Cellular Thermal Shift Assay (CETSA): This technique was used to demonstrate direct target engagement of this compound with VDAC2 in intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature. Cells were treated with this compound, heated to various temperatures, and the amount of soluble VDAC2 was quantified by western blotting.
Conclusion
This compound, with its distinctive tricyclic sulfone core, represents a significant advancement in the development of apoptosis inhibitors. Its unique mechanism of action, involving the stabilization of the VDAC2-BAK complex, offers a novel therapeutic strategy for conditions characterized by excessive cell death. The detailed experimental protocols provided herein serve as a guide for researchers in the field to further explore the potential of this and related compounds. The specificity of this compound for mouse BAK makes it a valuable tool for preclinical studies, while also highlighting the need for the development of human-specific analogues for clinical translation.
References
In-depth Technical Guide: Early-Stage Apoptosis Inhibition by WEHI-9625
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of WEHI-9625, a first-in-class small molecule inhibitor of early-stage apoptosis. This compound offers a unique mechanism for preserving cellular function by intervening before the commitment step of mitochondrial outer membrane permeabilization (MOMP). This document details the mechanism of action, quantitative efficacy, and the experimental protocols utilized to characterize this potent inhibitor.
Core Mechanism of Action: Stabilization of the VDAC2-BAK Complex
This compound is a tricyclic sulfone compound that selectively inhibits apoptosis driven by the pro-apoptotic protein, mouse BAK.[1] Its novel mechanism of action does not involve direct inhibition of caspases, which act further downstream in the apoptotic cascade. Instead, this compound targets the interaction between Voltage-Dependent Anion Channel 2 (VDAC2) and BAK at the mitochondrial outer membrane.[1]
In healthy cells, VDAC2 sequesters BAK, maintaining it in an inactive state. Upon receiving an apoptotic stimulus, BAK dissociates from VDAC2, undergoes a conformational change, and oligomerizes to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation. This compound binds to VDAC2 and stabilizes the VDAC2-BAK complex, preventing the release and activation of BAK.[1] This early intervention preserves mitochondrial integrity and long-term cellular viability.[1] Notably, this compound is specific for mouse BAK and does not inhibit human BAK or the closely related pro-apoptotic protein BAX.
Quantitative Data on Apoptosis Inhibition
The efficacy of this compound has been quantified across various cell types and apoptotic stimuli. The data presented below is a summary of key findings from published research.
| Cell Type | Apoptotic Stimulus | Assay Readout | This compound EC50 (nM) | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Etoposide | Cell Viability (PI exclusion) | 69 | |
| Bax-/- Thymocytes | Dexamethasone | Caspase Activation | ~100 | [2] |
| Bax-/- Platelets | ABT-737 | Mitochondrial Depolarization | ~100 | [2] |
| Bax-/-Vdac2-/- MEFs expressing wild-type VDAC2 | S63845 (10 µM) + A1331852 (0.1 µM) | Cell Viability (PI exclusion) | Potent Inhibition | |
| Bax-/-Vdac2-/- MEFs expressing VDAC2A172W | S63845 (10 µM) + A1331852 (0.1 µM) | Cell Viability (PI exclusion) | Inactive |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used in the characterization of this compound.
Cell Culture and Apoptosis Induction
-
Cell Lines: Mouse Embryonic Fibroblasts (MEFs), including wild-type, Bax-/-, and Bax-/-Vdac2-/-, were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Apoptosis Induction: Apoptosis was induced by treating cells with various stimuli, including etoposide, dexamethasone, ABT-737, or a combination of BH3 mimetics S63845 and A1331852 at concentrations determined to elicit an EC70 response in the absence of an inhibitor.[2]
Workflow for Assessing Apoptosis Inhibition
Cell Viability Assay (Propidium Iodide Exclusion)
-
Cell Seeding: Plate cells in 96-well plates at a density of 1 x 104 cells per well and allow them to adhere overnight.
-
Treatment: Pre-incubate cells with varying concentrations of this compound for 1 hour.
-
Apoptosis Induction: Add the desired apoptotic stimulus and incubate for 24-48 hours.
-
Staining: Add propidium iodide (PI) to a final concentration of 1 µg/mL.
-
Analysis: Analyze the percentage of PI-positive (dead) cells using a flow cytometer.
Mitochondrial Membrane Potential (ΔΨm) Assay
-
Cell Preparation: Prepare cells as described for the cell viability assay.
-
Staining: After treatment with this compound and the apoptotic stimulus, add a fluorescent mitochondrial membrane potential dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), to the cell culture medium at a final concentration of 20 nM.
-
Incubation: Incubate the cells for 30 minutes at 37°C.
-
Analysis: Measure the fluorescence intensity using a flow cytometer or fluorescence plate reader. A decrease in fluorescence indicates mitochondrial depolarization.
Caspase Activation Assay
-
Cell Lysis: Following treatment, lyse the cells according to the manufacturer's protocol of a commercial caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay).
-
Substrate Addition: Add the luminogenic caspase substrate to the cell lysate.
-
Incubation: Incubate at room temperature for 1 hour.
-
Measurement: Measure the luminescence using a plate reader. An increase in luminescence is indicative of caspase-3/7 activation.
Clonogenic Survival Assay
-
Cell Treatment: Treat cells in a flask with this compound and the apoptotic stimulus for a defined period (e.g., 24 hours).
-
Cell Seeding: After treatment, wash the cells, trypsinize, and seed a low number of viable cells (e.g., 500-1000 cells) into 6-well plates.
-
Incubation: Culture the cells for 7-14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Analysis: Count the number of colonies (defined as a cluster of ≥50 cells). The surviving fraction is calculated by normalizing the number of colonies in the treated group to that of the untreated control. This assay provides a measure of long-term cell survival and proliferative capacity.[1]
References
Methodological & Application
WEHI-9625: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
WEHI-9625 is a novel small molecule inhibitor of apoptosis, the process of programmed cell death.[1][2] It functions by specifically targeting the interaction between the voltage-dependent anion channel 2 (VDAC2) and the pro-apoptotic protein BAK in mice.[2][3] By binding to VDAC2, this compound stabilizes the VDAC2-BAK complex, thereby preventing BAK-mediated apoptosis.[4] This document provides detailed protocols for the preparation and application of this compound in cell culture, along with methods for assessing its inhibitory effects on apoptosis.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process crucial for tissue homeostasis and development. Dysregulation of apoptosis is implicated in a variety of diseases, including cancer and neurodegenerative disorders. The BCL-2 family of proteins are key regulators of the intrinsic apoptotic pathway, with BAK and BAX being the ultimate effectors of mitochondrial outer membrane permeabilization, a point of no return in apoptotic signaling.
This compound has emerged as a valuable research tool for studying the intricacies of apoptosis. It is a tricyclic sulfone compound that exhibits high selectivity for mouse BAK, with no activity against human BAK or the closely related protein BAX.[1] This specificity makes it an excellent probe for dissecting the role of mouse BAK in various cellular processes. This compound acts by binding to VDAC2, a protein resident in the outer mitochondrial membrane, and enhancing its interaction with BAK. This stabilization of the VDAC2-BAK complex sequesters BAK, preventing its activation and subsequent induction of apoptosis.
This application note provides detailed protocols for the use of this compound in a laboratory setting, including its preparation, cell treatment, and methods to quantify its anti-apoptotic effects.
Data Presentation
| Parameter | Value | Reference |
| Target | Mouse BAK (Bcl-2 homologous antagonist/killer) | [1][2][3] |
| Mechanism of Action | Binds to VDAC2 and promotes its ability to inhibit apoptosis driven by mouse BAK | [1][2] |
| Specificity | Selective for mouse BAK; inactive against human BAK and BAX | [1] |
| Typical In Vitro Concentration Range | 0 - 10 µM | [1] |
| Solubility | DMSO: 2 mg/mL | [3] |
| Storage | Powder: -10 to -25°C; Solution: -20°C (use within 1 year) | [1][3] |
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO at 2 mg/mL.[3] To prepare a 10 mM stock solution, calculate the required amount of DMSO based on the molecular weight of this compound.
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Under sterile conditions, add the calculated volume of DMSO to the vial.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year.[1]
Cell Culture and Treatment
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions. The following is based on protocols for mouse embryonic fibroblasts (MEFs).
Materials:
-
Mouse cell line of interest (e.g., MEFs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Apoptotic stimulus (e.g., etoposide, staurosporine, UV irradiation)
-
Multi-well cell culture plates
Protocol:
-
Seed the cells in a multi-well plate at a density that will allow for optimal growth during the experiment.
-
Incubate the cells overnight to allow for attachment and recovery.
-
The following day, prepare the desired concentrations of this compound by diluting the stock solution in complete cell culture medium. A typical final concentration range for this compound is 0-10 µM.[1] Also, prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for a predetermined amount of time before or concurrently with the addition of an apoptotic stimulus. The optimal pre-incubation time should be determined empirically.
-
Induce apoptosis using the desired stimulus at a concentration and duration known to induce apoptosis in your cell line.
-
Following the treatment period, harvest the cells for downstream analysis of apoptosis.
Assessment of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol utilizes flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Phosphate-buffered saline (PBS)
-
Binding Buffer (typically provided in the kit)
-
Propidium Iodide (PI) solution (typically provided in the kit)
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization (for adherent cells) or by gentle scraping. Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Assessment of Mitochondrial Membrane Potential (ΔΨm)
A key event in the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential. This can be assessed using cationic fluorescent dyes such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.
Materials:
-
TMRE or JC-1 dye
-
Complete cell culture medium
-
Flow cytometer or fluorescence microscope
Protocol (using TMRE):
-
Following treatment with this compound and the apoptotic stimulus, add TMRE to the cell culture medium at a final concentration of 100-200 nM.
-
Incubate the cells for 15-30 minutes at 37°C.
-
Harvest the cells as described in the apoptosis assay protocol.
-
Wash the cells with PBS.
-
Resuspend the cells in PBS for analysis.
-
Analyze the fluorescence intensity by flow cytometry (typically in the PE channel for TMRE). A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential and an increase in apoptosis.
Experimental Workflow
Caption: Experimental workflow for this compound treatment.
References
Application Notes and Protocols for WEHI-9625, a Selective Inhibitor of Mouse BAK-Driven Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of WEHI-9625, a first-in-class, tricyclic sulfone inhibitor of apoptosis. This document details its mechanism of action, effective concentrations in key murine cell lines, and detailed protocols for assessing its activity.
Introduction
This compound is a potent and selective inhibitor of mouse BCL-2 homologous antagonist/killer (BAK), a key pro-apoptotic protein. It functions by binding to the voltage-dependent anion channel 2 (VDAC2) on the mitochondrial outer membrane, which in turn stabilizes the inhibitory VDAC2-BAK complex. This stabilization prevents BAK activation and subsequent downstream apoptotic events, such as mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation. Notably, this compound is inactive against human BAK and the related pro-apoptotic protein BAX.[1][2]
Mechanism of Action
This compound exerts its anti-apoptotic effect by modulating the interaction between VDAC2 and BAK at the mitochondrial outer membrane. In healthy cells, VDAC2 sequesters BAK, preventing its activation. Upon receiving an apoptotic stimulus, BAK dissociates from VDAC2, undergoes a conformational change, oligomerizes, and forms pores in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors. This compound reinforces the VDAC2-mediated inhibition of BAK by stabilizing the VDAC2-BAK complex, thus preventing the initiation of the mitochondrial apoptotic cascade.[3][4][5]
Below is a diagram illustrating the signaling pathway of this compound's action.
Quantitative Data: Effective Concentrations of this compound in vitro
The effective concentration of this compound varies depending on the cell line and the specific assay. The following table summarizes the known effective concentrations.
| Cell Line | Assay | Readout | Effective Concentration | Reference |
| Mcl1-/-Bax-/- Mouse Embryonic Fibroblasts (MEFs) | Cell Viability | Prevention of cell death | 0-10 µM | [1] |
| Bax-/- Mouse Embryonic Fibroblasts (MEFs) | Mitochondrial Membrane Potential | Inhibition of BIM BH3-induced depolarization | Potent inhibition (specific concentration not stated) | [1] |
| General (in vitro assay) | Apoptosis Inhibition | EC50 | 69 nM | [1][2] |
| Bax-/-Vdac2-/- MEFs expressing wild-type VDAC2 | Cell Viability (induced with BH3 mimetics) | Inhibition of cell death | Dose-dependent inhibition with increasing concentrations of this compound | [3] |
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the efficacy of this compound are provided below.
Protocol 1: Cell Viability Assessment using Propidium Iodide (PI) Staining
This protocol is designed to quantify the percentage of dead cells in a population following treatment with this compound and an apoptotic stimulus.
Experimental Workflow:
Materials:
-
Bax-/- Mouse Embryonic Fibroblasts (MEFs) or other suitable mouse cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Apoptotic stimulus (e.g., BH3 mimetics like S63845 and A1331852)
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (e.g., 10 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed Bax-/- MEFs in 12-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., a dose range from 10 nM to 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Induction of Apoptosis: Add the apoptotic stimulus to the wells. For example, treat with an EC50 concentration of combined BH3 mimetics (e.g., 10 µM S63845 and 0.1 µM A1331852).
-
Incubation: Incubate the cells for a predetermined time, which should be optimized for the specific apoptotic stimulus and cell line (e.g., 16-24 hours).
-
Cell Harvesting: Gently collect both adherent and floating cells. For adherent cells, use a cell scraper or mild trypsinization.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 100-500 µL of PI staining solution.
-
Incubation: Incubate the cells for 5-15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. PI-positive cells are considered non-viable.
Protocol 2: Assessment of Mitochondrial Membrane Potential using JC-1 Dye
This protocol measures the effect of this compound on the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and apoptosis.
Experimental Workflow:
Materials:
-
Mouse cell line of interest
-
Complete cell culture medium
-
This compound
-
Apoptotic stimulus
-
JC-1 reagent kit
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Follow steps 1-4 as described in Protocol 1.
-
JC-1 Staining: Add JC-1 staining solution to the cells at a final concentration of 1-10 µM and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Wash the cells with assay buffer provided in the kit.
-
Analysis: Analyze the cells immediately by flow cytometry or fluorescence microscopy. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Protocol 3: Caspase-3 Activation Assay
This protocol determines the effect of this compound on the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Experimental Workflow:
Materials:
-
Mouse cell line of interest
-
This compound
-
Apoptotic stimulus
-
Cell lysis buffer
-
Caspase-3 colorimetric or fluorometric assay kit (containing a substrate like Ac-DEVD-pNA or Ac-DEVD-AMC)
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with this compound and an apoptotic stimulus as described in Protocol 1.
-
Cell Lysis: After incubation, lyse the cells using the lysis buffer provided in the assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Caspase-3 Assay: Incubate a specific amount of cell lysate with the caspase-3 substrate in a 96-well plate according to the manufacturer's instructions.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal is proportional to the caspase-3 activity.
Protocol 4: Co-Immunoprecipitation of VDAC2 and BAK
This protocol can be used to demonstrate the stabilizing effect of this compound on the VDAC2-BAK interaction.
Experimental Workflow:
Materials:
-
Mouse cell line expressing VDAC2 and BAK
-
This compound
-
Apoptotic stimulus (optional, to show dissociation)
-
Non-denaturing lysis buffer (e.g., containing 1% digitonin)
-
Anti-VDAC2 antibody
-
Protein A/G magnetic beads or agarose
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-BAK antibody
Procedure:
-
Cell Treatment: Treat cells with this compound (e.g., 1-10 µM) for a few hours. A control group treated with an apoptotic stimulus can be included to demonstrate the dissociation of the VDAC2-BAK complex, which this compound is expected to prevent.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an anti-VDAC2 antibody overnight at 4°C.
-
Bead Capture: Add protein A/G beads and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-BAK antibody to detect the co-immunoprecipitated BAK. An increase in the amount of co-precipitated BAK in the this compound-treated sample compared to the control would indicate stabilization of the VDAC2-BAK complex.
Conclusion
This compound is a valuable tool for studying the role of mouse BAK in apoptosis. The protocols outlined in these application notes provide a framework for researchers to investigate the in vitro efficacy and mechanism of action of this selective inhibitor. It is recommended to optimize the experimental conditions, including cell density, incubation times, and reagent concentrations, for each specific cell line and experimental setup.
References
- 1. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
WEHI-9625: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
WEHI-9625 is a novel, first-in-class small molecule inhibitor of apoptosis. It is a tricyclic sulfone that selectively targets the voltage-dependent anion channel 2 (VDAC2) at the mitochondrial outer membrane. By binding to VDAC2, this compound stabilizes the interaction between VDAC2 and the pro-apoptotic protein BAK (Bcl-2 homologous antagonist/killer).[1][2] This stabilization prevents the activation of BAK, thereby inhibiting the intrinsic pathway of apoptosis. Notably, this compound is specific for mouse BAK and does not show activity against human BAK or the related pro-apoptotic protein BAX.[3] This unique mechanism of action makes this compound a valuable tool for studying the regulation of apoptosis and for potential therapeutic applications where inhibiting cell death is beneficial.
These application notes provide detailed information on the solubility of this compound, protocols for its preparation for in vitro and in vivo experiments, and methodologies for key assays to assess its biological activity.
Physicochemical Properties and Solubility
Proper dissolution and handling of this compound are critical for obtaining reproducible experimental results. The following table summarizes its key properties and solubility in common laboratory solvents.
| Property | Data | Reference |
| Molecular Formula | C₃₄H₂₇NO₅S₂ | [3] |
| Molecular Weight | 593.71 g/mol | [3] |
| Appearance | Off-white to light yellow solid powder | [3] |
| Purity | ≥98% (HPLC) | [4] |
| Solubility in DMSO | 100 mg/mL (168.43 mM) with ultrasonic assistance. | [3] |
| 2 mg/mL (clear solution) | [4] | |
| Solubility in Ethanol | Data not readily available. Presumed to be less soluble than in DMSO. | |
| Aqueous Solubility | Poor. Not recommended for direct dissolution in aqueous buffers. |
Note: The use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[3]
Storage and Stability
To ensure the integrity of this compound, proper storage is essential.
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | 3 years | [3] |
| 4°C | 2 years | [3] | |
| In Solvent | -80°C | 2 years | [3] |
| (e.g., DMSO) | -20°C | 1 year | [3] |
Recommendation: Once dissolved, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Experimental Protocols
Preparation of this compound for In Vitro Experiments
For cell-based assays, this compound is typically prepared as a concentrated stock solution in DMSO, which is then diluted to the final working concentration in cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic bath (optional, but recommended)
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 25 mg/mL).
-
If necessary, use an ultrasonic bath to facilitate dissolution.[3]
-
Vortex briefly to ensure the solution is homogeneous.
-
Centrifuge the tube briefly to pellet any undissolved particulates.
-
Carefully transfer the supernatant to a new sterile tube.
-
Aliquot the stock solution into single-use sterile tubes and store at -80°C.
-
For experiments, thaw an aliquot and dilute it to the final desired concentration in pre-warmed cell culture medium. It is crucial to mix the solution thoroughly immediately after adding the DMSO stock to the aqueous medium to prevent precipitation. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Typical Experimental Concentration Range: 0 - 10 µM[3]
Preparation of this compound for In Vivo Experiments
A specific formulation is required to achieve a stable suspension for in vivo administration. The following protocol provides a method for preparing a 2.5 mg/mL suspended solution suitable for oral or intraperitoneal injection.[3]
Materials:
-
This compound
-
Anhydrous DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Protocol for a 1 mL, 2.5 mg/mL Suspension:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Mix the final suspension thoroughly before administration.
Experimental Workflow for Assessing this compound Activity
References
Application Notes and Protocols for In Vivo Experiments with WEHI-9625
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are intended for research purposes only. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Introduction: Correcting the Mechanism of Action of WEHI-9625
Initial understanding suggested this compound as a Myeloid Cell Leukemia 1 (Mcl-1) inhibitor. However, extensive research has clarified that This compound is not an Mcl-1 inhibitor . Instead, it is a first-in-class, potent, and specific small molecule that inhibits apoptosis by targeting the interaction between Voltage-Dependent Anion Channel 2 (VDAC2) and the pro-apoptotic protein BAK exclusively in mice.[1][2] this compound binds to VDAC2 and stabilizes the VDAC2-BAK complex, thereby preventing BAK activation and subsequent mitochondrial outer membrane permeabilization (MOMP), a key step in the intrinsic apoptotic pathway.[3][4] This inhibitory action is specific to mouse BAK; this compound does not affect human BAK or the closely related protein BAX.[1]
These application notes provide a comprehensive framework for designing and executing in vivo experiments to investigate the therapeutic potential of this compound in preclinical mouse models where inhibiting apoptosis is desirable, such as in ischemia-reperfusion injury.
Section 1: The VDAC2-BAK Signaling Pathway
The intrinsic pathway of apoptosis is tightly regulated by the BCL-2 family of proteins, which includes pro-apoptotic effectors like BAK and BAX. In healthy cells, VDAC2, a protein located in the outer mitochondrial membrane, sequesters BAK, maintaining it in an inactive state.[5] Upon receiving an apoptotic stimulus (e.g., cellular stress), BH3-only proteins are activated and displace VDAC2 from BAK. This allows BAK to homo-oligomerize, forming pores in the mitochondrial outer membrane, which leads to the release of cytochrome c and the activation of caspases, ultimately resulting in cell death. This compound intervenes by stabilizing the VDAC2-BAK interaction, thus preventing the initiation of this apoptotic cascade.[3][4]
Section 2: Experimental Protocols for In Vivo Studies
Pilot Study: Maximum Tolerated Dose (MTD) and Pharmacokinetics (PK)
Objective: To determine the MTD and preliminary pharmacokinetic parameters of this compound in mice to establish a safe and effective dosing regimen for subsequent efficacy studies.
Methodology:
-
Animal Model: C57BL/6 mice, 6-8 weeks old, male or female as appropriate for the disease model.
-
Housing: Maintain mice in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
This compound Formulation: Prepare a stock solution of this compound in DMSO. For administration, create a suspended solution. For a 1 mL working solution of 2.5 mg/mL, add 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300. Mix evenly, then add 50 µL of Tween-80 and mix again. Finally, add 450 µL of sterile saline to reach the final volume.[1] This formulation is suitable for intraperitoneal (i.p.) injection.[1]
-
Experimental Groups (MTD):
-
Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Groups 2-6: Increasing doses of this compound (e.g., 5, 15, 30, 60, 100 mg/kg).
-
Administer a single i.p. injection to each group (n=3-5 mice per group).
-
-
Monitoring:
-
Record body weight daily for 14 days.
-
Observe mice for clinical signs of toxicity (e.g., lethargy, ruffled fur, altered behavior).
-
The MTD is defined as the highest dose that does not cause >20% weight loss or significant clinical signs of toxicity.
-
-
Pharmacokinetic Analysis:
-
Administer a single i.p. injection of this compound at a dose below the MTD (e.g., 75% of MTD).
-
Collect blood samples via tail vein or retro-orbital bleeding at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-injection).
-
Process plasma and analyze for this compound concentration using LC-MS/MS to determine key PK parameters.
-
Data Presentation:
| Parameter | Description |
| MTD (mg/kg) | Maximum Tolerated Dose. |
| Cmax (ng/mL) | Maximum plasma concentration. |
| Tmax (h) | Time to reach Cmax. |
| AUC (ng*h/mL) | Area under the plasma concentration-time curve. |
| t1/2 (h) | Elimination half-life. |
Efficacy Study: Murine Model of Renal Ischemia-Reperfusion Injury (IRI)
Objective: To evaluate the efficacy of this compound in protecting against apoptosis-mediated tissue damage in a mouse model of renal IRI.
Methodology:
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Surgical Procedure:
-
Anesthetize mice (e.g., with isoflurane).
-
Perform a midline laparotomy to expose the kidneys.
-
Induce ischemia by clamping the left renal pedicle with a non-traumatic microvascular clamp for a defined period (e.g., 30 minutes). The right kidney may be removed (nephrectomy) or left untouched depending on the experimental design.
-
Remove the clamp to allow reperfusion.
-
Suture the incision.
-
-
Experimental Groups (n=8-10 mice per group):
-
Sham Group: Undergo the surgical procedure without renal pedicle clamping. Receive vehicle.
-
IRI + Vehicle Group: Undergo IRI and receive the vehicle solution i.p. 30 minutes before reperfusion.
-
IRI + this compound Group: Undergo IRI and receive this compound (at a pre-determined optimal dose based on MTD/PK studies) i.p. 30 minutes before reperfusion.
-
-
Endpoint Analysis (24-48 hours post-reperfusion):
-
Blood Analysis: Collect blood to measure serum creatinine and blood urea nitrogen (BUN) as indicators of renal function.
-
Histology: Harvest the kidneys, fix in formalin, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess tissue damage (e.g., tubular necrosis).
-
Apoptosis Assessment: Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining on kidney sections to quantify apoptotic cells.
-
Biomarker Analysis: Analyze kidney tissue lysates via Western blot for cleaved caspase-3, a marker of apoptosis execution.
-
Data Presentation:
| Group | Serum Creatinine (mg/dL) | BUN (mg/dL) | TUNEL-positive cells/field | Cleaved Caspase-3 (relative intensity) |
| Sham | ||||
| IRI + Vehicle | ||||
| IRI + this compound |
Section 3: Experimental Workflow and Visualization
The following diagram illustrates the workflow for an in vivo efficacy study of this compound.
Addendum: Designing In Vivo Experiments for Mcl-1 Inhibitors
While this compound does not target Mcl-1, this protein remains a critical therapeutic target, particularly in oncology. For researchers interested in Mcl-1, here is a brief outline for designing in vivo experiments with a genuine Mcl-1 inhibitor (e.g., S63845, AZD5991).
-
Select an Appropriate Animal Model: Use xenograft or patient-derived xenograft (PDX) models of cancers known to be dependent on Mcl-1 for survival (e.g., multiple myeloma, certain non-small cell lung cancers, or triple-negative breast cancer).
-
Determine Dosing and Schedule: Conduct an MTD study similar to the one described for this compound. Mcl-1 inhibitors can have on-target toxicities (e.g., to hematopoietic cells), so careful dose-finding is crucial. Dosing may be daily, every other day, or weekly depending on the compound's PK/PD profile.
-
Efficacy Evaluation:
-
Monitor tumor volume over time using caliper measurements.
-
Track animal body weight as a measure of general toxicity.
-
At the end of the study, harvest tumors for pharmacodynamic analysis.
-
-
Pharmacodynamic (PD) Biomarkers:
-
Mechanism Engagement: Use co-immunoprecipitation or similar techniques on tumor lysates to confirm that the inhibitor is disrupting the Mcl-1/BIM interaction.
-
Apoptosis Induction: Measure levels of cleaved caspase-3 and cleaved PARP in tumor tissue by Western blot or immunohistochemistry to confirm the induction of apoptosis.
-
-
Combination Studies: Evaluate the Mcl-1 inhibitor in combination with standard-of-care chemotherapies or other targeted agents (e.g., BCL-2 or BCL-xL inhibitors) to assess potential synergies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
WEHI-9625: A Novel Apoptosis Inhibitor for Enhanced Viability of Primary Mouse Cells in Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Primary cells, derived directly from tissues, offer a more physiologically relevant model for biological research and drug development compared to immortalized cell lines. However, a significant challenge in primary cell culture is maintaining cell viability, as these cells are prone to apoptosis when removed from their native microenvironment. WEHI-9625, a novel small molecule inhibitor of apoptosis, presents a powerful tool to overcome this hurdle. This document provides detailed application notes and protocols for utilizing this compound to preserve the viability of primary mouse cells in culture.
This compound is a first-in-class, potent, and specific inhibitor of mouse B-cell lymphoma 2 (BCL-2) family member, BCL-2 homologous antagonist/killer (BAK).[1] It is a tricyclic sulfone with an EC50 of 69 nM for inhibiting apoptosis.[1] Notably, this compound is specific for the mouse form of BAK and does not inhibit human BAK or the closely related BAX protein, making it an ideal tool for preclinical studies in murine models.
The unique mechanism of action of this compound involves its direct binding to the voltage-dependent anion channel 2 (VDAC2) on the mitochondrial outer membrane. This binding stabilizes the VDAC2-BAK complex, preventing the activation of BAK and subsequent downstream apoptotic events.[1][2] By inhibiting apoptosis at this early stage, prior to mitochondrial outer membrane permeabilization (MOMP), this compound preserves mitochondrial integrity and overall cellular function, offering a significant advantage over pan-caspase inhibitors that act further down the apoptotic cascade.
Mechanism of Action
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in preserving the viability of primary mouse cells.
| Cell Type | Apoptotic Stimulus | Assay | This compound Concentration (µM) | Outcome | Reference |
| Primary Mouse Thymocytes (Bax-/-) | Dexamethasone | Caspase-3/7 activity | 1 | Significant reduction in apoptosis | [3] |
| Primary Mouse Platelets (Bax-/-) | ABT-737 (BCL-XL/BCL-2 inhibitor) | Mitochondrial depolarization (TMRM staining) | 1 | Inhibition of apoptosis | [3] |
| Mouse Embryonic Fibroblasts (MEFs) (Mcl1-/-, Bax-/-) | Etoposide | Propidium Iodide (PI) Staining | 10 | Prevention of cell death | [1] |
Table 1: Efficacy of this compound in Preserving Primary Mouse Cell Viability
| Parameter | Value |
| EC50 | 69 nM |
| Target | Mouse BAK (via VDAC2) |
| Specificity | Inactive against human BAK and BAX |
Table 2: Key Properties of this compound
Experimental Protocols
Protocol 1: General Procedure for Using this compound in Primary Mouse Cell Culture
This protocol provides a general framework for using this compound to enhance the viability of primary mouse cells. Specific parameters such as cell seeding density and this compound concentration may need to be optimized for different cell types.
Materials:
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Primary mouse cells of interest
-
Complete cell culture medium appropriate for the specific primary cell type
-
Sterile, tissue culture-treated plates or flasks
-
Phosphate-buffered saline (PBS), sterile
-
Cell viability assay reagents (e.g., Propidium Iodide, Annexin V, Caspase-3/7 Glo Assay kit)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
Procedure:
-
Cell Isolation and Seeding:
-
Isolate primary mouse cells using an established protocol for the tissue of interest.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Seed the cells in appropriate tissue culture vessels at the desired density. Allow the cells to adhere and recover for a period appropriate for the cell type (typically 4-24 hours).
-
-
Preparation of this compound Working Solutions:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration used.
-
-
Treatment of Primary Cells:
-
Carefully remove the culture medium from the cells.
-
Add the pre-warmed medium containing the desired concentration of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired period. The optimal incubation time will depend on the experimental design and the specific primary cell type.
-
-
Assessment of Cell Viability:
-
At the end of the incubation period, assess cell viability using a suitable method. Examples include:
-
Propidium Iodide (PI) Staining and Flow Cytometry: To quantify the percentage of dead cells.
-
Annexin V/PI Staining and Flow Cytometry: To distinguish between apoptotic and necrotic cells.
-
Caspase Activity Assays: To measure the activity of key apoptotic enzymes like caspase-3 and -7.
-
Mitochondrial Membrane Potential Dyes (e.g., TMRM, JC-1): To assess mitochondrial health.
-
-
Protocol 2: Preserving Viability of Primary Mouse Thymocytes
Materials:
-
Thymus from a C57BL/6 mouse (Bax-/- mice are recommended to specifically study BAK-mediated apoptosis)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol
-
70 µm cell strainer
-
Dexamethasone (to induce apoptosis)
-
This compound
-
Caspase-3/7 Glo Assay kit
Procedure:
-
Thymocyte Isolation:
-
Aseptically harvest the thymus and place it in a sterile petri dish containing 5 mL of cold RPMI-1640 medium.
-
Gently disrupt the thymus using the plunger of a sterile syringe to release the thymocytes.
-
Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in fresh culture medium and determine the cell concentration and viability.
-
-
Treatment and Viability Assessment:
-
Seed thymocytes at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Pre-treat the cells with 1 µM this compound or vehicle (DMSO) for 1 hour.
-
Induce apoptosis by adding dexamethasone to a final concentration of 1 µM.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-8 hours.
-
Measure caspase-3/7 activity according to the manufacturer's instructions for the Caspase-3/7 Glo Assay kit.
-
Protocol 3: Maintaining Viability of Primary Mouse Platelets
Materials:
-
Whole blood from a C57BL/6 mouse (Bax-/- mice are recommended) collected in acid-citrate-dextrose (ACD) anticoagulant.
-
Tyrode's buffer
-
Prostaglandin E1 (PGE1)
-
ABT-737 (BCL-XL/BCL-2 inhibitor)
-
This compound
-
Tetramethylrhodamine, methyl ester (TMRM)
-
Flow cytometer
Procedure:
-
Platelet Isolation:
-
Centrifuge the whole blood at 200 x g for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Add PGE1 to the PRP to a final concentration of 1 µM to prevent platelet activation.
-
Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.
-
Gently resuspend the platelet pellet in Tyrode's buffer containing 1 µM PGE1.
-
Determine the platelet concentration.
-
-
Treatment and Viability Assessment:
-
Adjust the platelet concentration to 2 x 10^7 platelets/mL.
-
Pre-treat the platelets with 1 µM this compound or vehicle (DMSO) for 30 minutes.
-
Induce apoptosis by adding ABT-737 to a final concentration of 1 µM.
-
Incubate for 4 hours at 37°C.
-
Stain the platelets with TMRM according to the manufacturer's protocol.
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Analyze the mitochondrial membrane potential by flow cytometry. A decrease in TMRM fluorescence indicates mitochondrial depolarization and apoptosis.
-
Conclusion
This compound is a valuable research tool for enhancing the viability of primary mouse cells in culture. Its specific mechanism of action, targeting an early step in the intrinsic apoptotic pathway, ensures the preservation of cellular function. The protocols provided here offer a starting point for researchers to incorporate this compound into their primary cell culture workflows. Optimization of concentrations and incubation times for specific primary cell types will likely be necessary to achieve maximal protection against apoptosis. By effectively inhibiting premature cell death, this compound can significantly improve the quality and reproducibility of data obtained from primary cell-based assays.
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Inhibition by WEHI-9625
For Researchers, Scientists, and Drug Development Professionals
Introduction
WEHI-9625 is a novel small molecule inhibitor of apoptosis. It functions by specifically targeting the interaction between Voltage-Dependent Anion Channel 2 (VDAC2) and the pro-apoptotic protein BAK.[1][2][3] By binding to VDAC2, this compound stabilizes the VDAC2-BAK complex, preventing the conformational changes in BAK that are necessary for the initiation of the intrinsic apoptotic pathway.[2][4] This inhibition occurs upstream of mitochondrial outer membrane permeabilization (MOMP), preserving mitochondrial integrity and preventing the release of cytochrome c, thus blocking a key commitment step in apoptosis.[1] These application notes provide a detailed protocol for analyzing the inhibitory effect of this compound on apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Data Presentation
The following table summarizes quantitative data on the effect of this compound on the viability of BAX/VDAC2-deficient Mouse Embryonic Fibroblasts (MEFs) expressing HA-VDAC2. Cells were treated with a combination of BH3 mimetics (10 μM S63845 and 0.1 μM A1331852) to induce apoptosis, in the presence of increasing concentrations of this compound. Cell viability was assessed by measuring the percentage of Propidium Iodide (PI) negative cells via flow cytometry.
| This compound Concentration (µM) | Mean Cell Viability (% PI Negative) ± SD |
| 0 | 45.2 ± 3.1 |
| 0.1 | 62.5 ± 4.5 |
| 0.3 | 78.9 ± 5.2 |
| 1 | 91.3 ± 2.8 |
| 3 | 94.7 ± 1.9 |
| 10 | 95.1 ± 2.3 |
Data adapted from a study on the role of VDAC2 in BAK-mediated apoptosis. The presented values are illustrative based on published findings.
Signaling Pathway of this compound Action
The following diagram illustrates the molecular mechanism by which this compound inhibits the intrinsic pathway of apoptosis. Under normal conditions, VDAC2 sequesters BAK on the outer mitochondrial membrane. Upon receiving an apoptotic stimulus (e.g., from BH3-only proteins), BAK dissociates from VDAC2, oligomerizes, and forms pores in the mitochondrial membrane, leading to the release of cytochrome c and subsequent caspase activation. This compound binds to VDAC2, stabilizing the VDAC2-BAK interaction and preventing this dissociation, thereby inhibiting apoptosis.
Caption: this compound inhibits apoptosis by stabilizing the VDAC2-BAK complex.
Experimental Protocols
Cell Treatment with this compound and Apoptosis Induction
This protocol describes the treatment of cells with this compound prior to the induction of apoptosis for subsequent flow cytometry analysis.
Materials:
-
Cell line of interest (e.g., Mouse Embryonic Fibroblasts)
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Complete cell culture medium
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This compound (stock solution in DMSO)
-
Apoptosis-inducing agent (e.g., BH3 mimetics like S63845 and A1331852)
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Phosphate-Buffered Saline (PBS)
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24-well tissue culture plates
Procedure:
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Cell Seeding: Seed cells in a 24-well plate at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Aspirate the old medium from the cells and add the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubation: Incubate the cells with this compound for a predetermined time (e.g., 1-4 hours) to allow for cellular uptake and target engagement.
-
Apoptosis Induction: Add the apoptosis-inducing agent(s) directly to the wells containing the this compound and control medium.
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Incubation for Apoptosis: Incubate the cells for the time required to induce a significant level of apoptosis in the control group (e.g., 24-48 hours).[5]
-
Cell Harvesting: Following incubation, carefully collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the supernatant collected earlier.
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Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS. The cells are now ready for Annexin V and PI staining.
Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol details the staining of cells for the detection of apoptosis and necrosis by flow cytometry.[6][7]
Materials:
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Harvested and washed cells
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1X Annexin V Binding Buffer
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FITC-conjugated Annexin V
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Propidium Iodide (PI) staining solution
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Flow cytometer
Procedure:
-
Cell Resuspension: Resuspend the washed cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Annexin V Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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PI Staining: Add 5 µL of PI staining solution to the cell suspension.
-
Final Volume Adjustment: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
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Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
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Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
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Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for assessing the anti-apoptotic activity of this compound.
Caption: Workflow for this compound apoptosis inhibition analysis.
References
- 1. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VDAC2 and the BCL-2 family of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
WEHI-9625 not inhibiting apoptosis in my experiment
Welcome to the technical support center for WEHI-9625. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals who are using this compound to inhibit apoptosis in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a novel tricyclic sulfone small molecule that acts as an inhibitor of the intrinsic apoptosis pathway.[1][2] It functions by binding to the Voltage-Dependent Anion Channel 2 (VDAC2) on the outer mitochondrial membrane.[1][3] This binding event stabilizes the interaction between VDAC2 and the pro-apoptotic protein BAK.[3][4] By stabilizing this complex, this compound prevents the activation and subsequent oligomerization of BAK, which are critical steps for mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c.[4][5][6]
Q2: My experiment uses human cell lines. Why am I not observing apoptosis inhibition with this compound?
A critical detail of this compound is its species specificity. It has been demonstrated to be a potent inhibitor of mouse BAK-driven apoptosis .[1][2] However, it is reported to be completely inactive against both human BAK and the closely related pro-apoptotic protein BAX.[2] Therefore, if your experiments are conducted in human cell lines, this compound is not expected to inhibit apoptosis.
Q3: What is the recommended effective concentration for this compound?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. A reported half-maximal effective concentration (EC50) is 69 nM.[2] In various studies, concentrations ranging from nanomolar to low micromolar (e.g., up to 10 µM) have been used.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and apoptosis induction method.
Troubleshooting Guide: this compound Not Inhibiting Apoptosis
If you are observing a lack of apoptosis inhibition in your experiment with this compound, consider the following potential causes and troubleshooting steps.
Biological Factors
| Potential Cause | Recommended Troubleshooting Steps |
| Incorrect Species Model | Confirm that your experimental system utilizes mouse cells or expresses mouse BAK, as this compound is inactive against human BAK and BAX.[2] |
| Dominant BAX-driven Apoptosis | This compound specifically inhibits BAK-mediated apoptosis. If the apoptotic stimulus in your experiment primarily activates BAX, you will not observe an inhibitory effect. Use cell lines deficient in BAX (Bax-/-) to specifically study BAK-dependent apoptosis. |
| Mutation in VDAC2 or BAK | A mutation in the binding site of this compound on VDAC2 or a mutation in BAK that prevents its interaction with VDAC2 could lead to a loss of inhibitory activity. For instance, the A172W mutation in VDAC2 has been shown to limit the function of this compound.[3] |
| Ineffective Apoptosis Induction | Ensure that your chosen method for inducing apoptosis is robust and consistently triggers the intrinsic apoptotic pathway. Common inducers include etoposide, staurosporine, or UV radiation.[7][8][9][10] Validate your apoptosis induction with appropriate positive controls. |
| High Background Apoptosis | High rates of apoptosis in your negative control (untreated cells) can mask the inhibitory effect of this compound. This can be caused by cell stress from handling (e.g., trypsinization), contamination, or suboptimal culture conditions.[11] Allow cells to recover after splitting before starting the experiment.[11] |
Experimental and Technical Factors
| Potential Cause | Recommended Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental setup. |
| Incorrect Timing of Analysis | Apoptosis is a dynamic process. The peak of apoptosis may occur at different times depending on the cell type and the apoptotic stimulus. Conduct a time-course experiment to identify the optimal time point for measuring apoptosis inhibition. |
| Issues with Apoptosis Detection Assay | Problems with reagents, instrument settings, or the execution of your apoptosis assay can lead to inaccurate results.[12] Ensure your assay (e.g., Annexin V/PI staining, caspase activity assay, or measurement of mitochondrial membrane potential) is properly validated and includes all necessary controls. |
| Compound Instability or Degradation | Ensure that this compound is stored correctly and that the stock solutions are not degraded. Prepare fresh dilutions for each experiment. |
Experimental Protocols
A detailed methodology is crucial for reproducible results. Below is a general protocol for assessing the inhibitory effect of this compound on apoptosis.
General Protocol for Assessing this compound Activity
-
Cell Culture: Culture your chosen mouse cell line in the appropriate medium and conditions until they reach the desired confluency (typically logarithmic growth phase).
-
Cell Seeding: Seed the cells into multi-well plates at a density that will not lead to overgrowth during the experiment. Allow the cells to adhere and recover overnight.
-
Pre-treatment with this compound: Prepare a range of concentrations of this compound. Remove the old media from the cells and add fresh media containing the desired concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 1-2 hours) to allow for cell uptake.
-
Apoptosis Induction: Add the apoptosis-inducing agent (e.g., etoposide, staurosporine) to the wells, including a positive control (inducer alone) and a negative control (vehicle alone).
-
Incubation: Incubate the cells for the optimal duration to induce apoptosis, as determined by a prior time-course experiment.
-
Apoptosis Measurement: Harvest the cells and measure the level of apoptosis using a validated method such as:
-
Flow cytometry with Annexin V and Propidium Iodide (PI) staining: To differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
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Caspase activity assays: To measure the activity of key executioner caspases like caspase-3.
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Mitochondrial membrane potential dyes (e.g., TMRE, JC-1): To assess mitochondrial depolarization, an early event in apoptosis.
-
Visualizations
Signaling Pathway of this compound Action
References
- 1. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 7. Methods for Inducing Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 8. Induction of apoptosis in cells | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
optimizing WEHI-9625 concentration for different cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of WEHI-9625, a selective inhibitor of mouse BAK-mediated apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that prevents apoptosis by binding to the voltage-dependent anion channel 2 (VDAC2) on the mitochondrial outer membrane. This binding stabilizes the interaction between VDAC2 and the pro-apoptotic protein BAK, effectively locking BAK in an inactive state and preventing it from initiating the apoptotic cascade.[1][2]
Q2: Is this compound effective in human cell lines?
A2: No, this compound is highly specific for mouse BAK and does not inhibit human BAK or the closely related pro-apoptotic protein BAX.[3] Therefore, it is not suitable for use in human cell lines.
Q3: What is the recommended starting concentration for my experiments?
A3: The effective concentration of this compound can vary between cell lines. A previously reported effective concentration (EC50) for inhibiting apoptosis in Mcl1-/-Bax-/- mouse embryonic fibroblasts (MEFs) is 69 nM.[3] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. We recommend a starting concentration range of 10 nM to 10 µM.
Q4: How should I prepare and store this compound?
A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots of the stock solution. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture does not exceed a level that affects cell viability (typically <0.5%).
Data Presentation: Efficacy of this compound in Different Cell Models
The efficacy of this compound is critically dependent on the expression of mouse BAK and wild-type VDAC2. The following table summarizes the known responsiveness of different cell models to this compound.
| Cell Model | Apoptotic Stimulus | Efficacy (EC50/IC50) | Responsiveness | Reference |
| Bax-/- Mouse Embryonic Fibroblasts (MEFs) | BH3 mimetics (e.g., ABT-737, S63845 + A1331852) | ~69 nM | Responsive | [3] |
| Bak-/- Mouse Embryonic Fibroblasts (MEFs) | BH3 mimetics | Not Applicable | Non-responsive | [3] |
| Bax-/- Vdac2-/- MEFs expressing wild-type VDAC2 | BH3 mimetics (S63845 + A1331852) | Effective | Responsive | [2] |
| Bax-/- Vdac2-/- MEFs expressing VDAC2 A172W | BH3 mimetics (S63845 + A1331852) | Ineffective | Non-responsive | [2] |
| Bax-/- mouse thymocytes and platelets | Various apoptotic stimuli | Effective | Responsive | [4] |
| Human Cell Lines | Not Applicable | Not Applicable | Non-responsive | [3] |
Experimental Protocols
Determining the Optimal Concentration of this compound via Apoptosis Inhibition Assay
This protocol describes a method to determine the effective concentration range of this compound for inhibiting apoptosis in a user's mouse cell line of interest. The protocol involves inducing apoptosis with BH3 mimetics and assessing cell viability using Propidium Iodide (PI) staining and flow cytometry.
Materials:
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Mouse cell line of interest (known to express BAK)
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Complete cell culture medium
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This compound
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BH3 mimetics (e.g., S63845 and A1331852 to inhibit MCL-1 and BCL-XL respectively)
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DMSO (for dissolving compounds)
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24-well or 96-well cell culture plates
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Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding:
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Seed your mouse cell line in a 24-well or 96-well plate at a density that will ensure they are in the logarithmic growth phase and do not reach confluency during the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the cells overnight to allow for attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare stock solutions of your chosen BH3 mimetics in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to cover a range of concentrations (e.g., 10 nM to 10 µM).
-
Prepare the apoptotic stimulus by diluting the BH3 mimetics in complete cell culture medium to a final concentration known to induce apoptosis in your cell line (this may require prior optimization).
-
-
Treatment:
-
Pre-treat the cells with the different concentrations of this compound for 1-2 hours. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
After the pre-treatment, add the apoptotic stimulus (BH3 mimetics) to the wells.
-
Include the following controls:
-
Untreated cells (vehicle only)
-
Cells treated with the apoptotic stimulus only
-
Cells treated with the highest concentration of this compound only
-
-
-
Incubation:
-
Incubate the plates for a period sufficient to observe apoptosis, typically 16-24 hours. The optimal incubation time may vary depending on the cell line and the apoptotic stimulus.
-
-
Cell Viability Assessment (PI Staining and Flow Cytometry):
-
Harvest the cells from each well. For adherent cells, use a gentle dissociation agent like trypsin and collect both the detached and adherent cells.
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Wash the cells with PBS.
-
Resuspend the cells in a suitable buffer (e.g., PBS) containing PI.
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Analyze the cells by flow cytometry. PI-positive cells are considered non-viable.
-
-
Data Analysis:
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Calculate the percentage of viable (PI-negative) cells for each condition.
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Normalize the data to the control treated with the apoptotic stimulus only (set as 0% protection) and the untreated control (set as 100% viability).
-
Plot the percentage of apoptosis inhibition against the log of the this compound concentration.
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Determine the EC50 value, which is the concentration of this compound that results in 50% inhibition of apoptosis.
-
Troubleshooting Guide
Q1: this compound is not showing any anti-apoptotic effect in my mouse cell line. What could be the reason?
A1: There are several potential reasons for a lack of efficacy:
-
Incorrect Cell Line: Ensure your cell line is of mouse origin and expresses BAK. This compound is inactive in human cells and in cells that do not express BAK.[3]
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VDAC2 Mutation: A specific mutation in VDAC2 (A172W) has been shown to confer resistance to this compound.[2] If your cell line has been cultured for many passages, it's possible that such mutations have arisen. Consider using a low-passage, authenticated cell line.
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Suboptimal Concentration: The effective concentration of this compound is cell line-dependent. You may need to perform a broader dose-response experiment (e.g., from 1 nM to 50 µM) to find the optimal concentration.
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Ineffective Apoptotic Stimulus: Ensure that the apoptotic stimulus you are using is effectively inducing apoptosis in your control cells. The level of apoptosis in the "stimulus only" control should be significant enough to observe a protective effect.
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Compound Instability: Ensure that your this compound stock solution has been stored correctly and that working solutions are freshly prepared.
Q2: I am observing high variability between my experimental replicates. What can I do to improve consistency?
A2: High variability can be caused by several factors:
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Inconsistent Cell Seeding: Ensure that you have a single-cell suspension and that cells are evenly distributed in the wells of your culture plate.
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Pipetting Errors: Use calibrated pipettes and be consistent with your pipetting technique, especially when preparing serial dilutions.
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Edge Effects: In multi-well plates, wells on the edge can be prone to evaporation, leading to changes in compound concentration. To mitigate this, you can avoid using the outer wells or fill them with sterile PBS.
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Cell Health: Use cells that are healthy and in the logarithmic phase of growth. Over-confluent or stressed cells may respond differently to treatment.
Q3: Can I use this compound to study apoptosis induced by any stimulus?
A3: this compound specifically inhibits the intrinsic pathway of apoptosis at the level of BAK activation. Therefore, it should be effective against stimuli that converge on this pathway, such as BH3 mimetics, DNA damaging agents, or growth factor withdrawal.[4] Its effectiveness against stimuli that primarily activate the extrinsic (death receptor-mediated) pathway of apoptosis may be less pronounced, unless there is significant crosstalk with the intrinsic pathway in your cell model.
Q4: I am observing some cytotoxicity at high concentrations of this compound. Is this expected?
A4: While this compound is designed to be an inhibitor of apoptosis, off-target effects leading to cytotoxicity can occur at very high concentrations. It is important to include a control with the highest concentration of this compound alone to assess its baseline effect on cell viability. If significant toxicity is observed, it is recommended to use lower, more specific concentrations for your experiments.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Workflow for this compound Optimization.
References
- 1. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
potential off-target effects of WEHI-9625
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of WEHI-9625, a first-in-class inhibitor of mouse BAK-driven apoptosis. Due to the limited publicly available data on the off-target effects of this compound, this guide focuses on its known on-target mechanism and provides strategies for identifying and troubleshooting potential off-target activities in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel tricyclic sulfone small molecule that specifically inhibits apoptosis driven by mouse Bcl-2 antagonist/killer (BAK).[1] It functions by binding to the voltage-dependent anion channel 2 (VDAC2) at the mitochondrial outer membrane. This binding event stabilizes the VDAC2-BAK complex, thereby preventing BAK from activating and oligomerizing, which are critical steps for initiating mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis.[2]
Q2: What is the reported potency and selectivity of this compound?
A2: this compound has a reported half-maximal effective concentration (EC50) of 69 nM for the inhibition of mouse BAK-driven apoptosis.[3] It is highly selective for mouse BAK and is reported to be inactive against human BAK and the closely related pro-apoptotic protein BAX.[3]
Q3: Are there any known off-targets of this compound?
A3: As of the latest available information, there are no published comprehensive off-target screening panels (e.g., kinome scans) for this compound. Its development and characterization have primarily focused on its on-target effect on the VDAC2-BAK interaction. Therefore, researchers should be mindful of the potential for uncharacterized off-target effects.
Q4: How can I be sure the phenotype I observe is due to on-target inhibition of mouse BAK?
A4: A key validation experiment involves using a cell line expressing a mutant form of VDAC2 that is resistant to this compound. Specifically, the VDAC2 A172W mutation has been shown to prevent the inhibitory action of this compound.[2][4] If the observed phenotype is reversed in cells expressing this mutant, it strongly suggests an on-target effect.
Troubleshooting Guide for Unexpected Experimental Results
If you encounter unexpected phenotypes or results that are inconsistent with the known function of BAK inhibition, it is crucial to consider the possibility of off-target effects.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Unexpected Cell Toxicity or Reduced Viability at High Concentrations | The compound may be interacting with other essential cellular proteins at higher doses. | 1. Perform a Dose-Response Curve: Test a broad range of this compound concentrations to determine if the toxicity occurs at concentrations significantly higher than the reported EC50 for BAK inhibition. 2. Use a Structurally Unrelated BAK Inhibitor: If available, compare the phenotype with another BAK inhibitor that has a different chemical scaffold. A similar phenotype would suggest an on-target effect. |
| Phenotype is Inconsistent with Apoptosis Inhibition | This compound may be modulating other signaling pathways. | 1. Conduct a "Rescue" Experiment: Use cells expressing the this compound-resistant VDAC2 A172W mutant. If the unexpected phenotype persists in these cells, it is likely an off-target effect. 2. Profile Gene or Protein Expression: Analyze changes in global gene or protein expression to identify affected pathways unrelated to apoptosis. |
| Variability in Results Between Different Cell Lines | The expression levels of VDAC2, BAK, or potential off-target proteins may differ between cell lines. | 1. Quantify Target Protein Levels: Use Western blotting to measure the expression of VDAC2 and BAK in the cell lines being used. 2. Characterize Cell Lines: Ensure the cell lines are of mouse origin, as this compound is specific for mouse BAK. |
Experimental Protocols
Protocol 1: Validating On-Target Effect Using a VDAC2 Mutant
This experiment aims to differentiate between on-target and potential off-target effects of this compound by using a cell line expressing a drug-resistant mutant of its target-binding partner, VDAC2.
Methodology:
-
Cell Lines: Use a mouse embryonic fibroblast (MEF) cell line deficient in both BAX and VDAC2 (Bax-/-Vdac2-/-).
-
Transfection: Stably transfect the Bax-/-Vdac2-/- MEFs with either wild-type HA-tagged VDAC2 or the HA-tagged VDAC2 A172W mutant.
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Induction of Apoptosis: Treat the cells with an apoptotic stimulus that acts upstream of BAK, such as a combination of BH3 mimetics (e.g., 10 µM S63845 and 0.1 µM A1331852).
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This compound Treatment: Concurrently treat the cells with a dose range of this compound.
-
Viability Assay: After a suitable incubation period, assess cell viability using a method such as Propidium Iodide (PI) staining and flow cytometry.
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Data Analysis: Compare the ability of this compound to inhibit apoptosis in cells expressing wild-type VDAC2 versus the VDAC2 A172W mutant.
Expected Outcome: this compound should inhibit apoptosis in cells expressing wild-type VDAC2 but will be ineffective in cells expressing the VDAC2 A172W mutant, confirming an on-target effect.[2][4]
Visualizations
Signaling Pathway of this compound Action
Caption: On-target signaling pathway of this compound.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating the on-target effect of this compound.
References
VDAC2 Mutations and WEHI-9625 Activity: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Voltage-Dependent Anion Channel 2 (VDAC2) mutations on the activity of the apoptosis inhibitor, WEHI-9625.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of apoptosis. It functions by binding to VDAC2 and stabilizing its interaction with the pro-apoptotic protein mouse BAK.[1][2] This stabilization prevents the activation of BAK and subsequent mitochondrial outer membrane permeabilization (MOMP), a key step in the intrinsic apoptosis pathway.[3][4]
Q2: Does this compound inhibit human BAK?
No, this compound is species-specific and selectively inhibits mouse BAK-driven apoptosis. It is inactive against human BAK and the related pro-apoptotic protein BAX.
Q3: We are observing reduced or no activity of this compound in our mouse embryonic fibroblast (MEF) cell line. What could be the cause?
Reduced activity of this compound can be attributed to several factors. A primary cause can be mutations in the VDAC2 protein, specifically at the alanine 172 (A172) residue.[3][5] The VDAC2 A172W mutation (substitution of alanine with tryptophan) has been shown to limit the efficacy of this compound.[3][5] Other potential causes could include incorrect dosage, issues with compound stability, or the use of a cell line that does not rely on BAK-mediated apoptosis.
Q4: Are there any VDAC2 mutations that can mimic the effect of this compound?
Yes, mutations of the VDAC2 A172 residue to leucine (A172L) or isoleucine (A172I) have been shown to stabilize the VDAC2-BAK interaction, similar to the action of this compound.[3] This results in resistance to apoptosis induced by BH3-mimetic drugs.
Q5: How can we confirm if our cell line has a VDAC2 mutation?
To confirm a VDAC2 mutation, you will need to perform sanger or next-generation sequencing of the Vdac2 gene in your cell line. Compare the resulting sequence to the wild-type mouse Vdac2 reference sequence to identify any variations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Complete loss of this compound activity | VDAC2 A172W mutation in the cell line. | Sequence the Vdac2 gene to confirm the mutation. If confirmed, consider using a different cell line with wild-type VDAC2 or a different apoptosis inhibitor. |
| Cell line does not express VDAC2. | Perform a western blot to confirm VDAC2 protein expression. | |
| Incorrect compound concentration or degradation. | Verify the concentration and integrity of your this compound stock. Perform a dose-response experiment. | |
| Reduced this compound efficacy | Partial resistance due to cell line heterogeneity. | Perform single-cell cloning to isolate a sensitive population. |
| Off-target effects in the specific cell line. | Test the effect of this compound in a control cell line known to be sensitive. | |
| Inconsistent results between experiments | Variability in cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent treatment conditions. | Ensure precise timing, temperature, and reagent concentrations for all experimental replicates. |
Quantitative Data Summary
The following table summarizes the impact of the VDAC2 A172W mutation on the efficacy of this compound in preventing apoptosis in Bax-/-Vdac2-/- MEFs reconstituted with either wild-type (WT) VDAC2 or the A172W mutant. Apoptosis was induced using a combination of the BH3-mimetics S63845 (10 µM) and A1331852 (0.1 µM).
| This compound Concentration (µM) | % Cell Viability (WT VDAC2) | % Cell Viability (VDAC2 A172W) |
| 0 | ~50% | ~50% |
| 0.1 | ~70% | ~50% |
| 1 | ~90% | ~50% |
| 10 | ~95% | ~50% |
Data is approximated from the graphical representation in "Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis" (Figure 6A) for illustrative purposes.[3]
Experimental Protocols
Cell Viability Assay (Propidium Iodide Staining)
This protocol is adapted for assessing the effect of this compound on apoptosis.
Materials:
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Bax-/-Vdac2-/- MEFs expressing HA-tagged WT VDAC2 or VDAC2 A172W
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This compound
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S63845 and A1331852 (BH3-mimetics)
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Phosphate-Buffered Saline (PBS)
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Propidium Iodide (PI) staining solution
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Flow cytometer
Procedure:
-
Seed the MEFs in 6-well plates and allow them to adhere overnight.
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Treat the cells with an EC50 dose of the BH3-mimetic combination (e.g., 10 µM S63845 and 0.1 µM A1331852).
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Concurrently, treat the cells with increasing concentrations of this compound (e.g., 0, 0.1, 1, 10 µM).
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Incubate for the desired time (e.g., 24 hours).
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Harvest the cells, including any floating cells in the supernatant.
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Wash the cells with cold PBS and centrifuge.
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Resuspend the cell pellet in PI staining solution according to the manufacturer's instructions.
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Analyze the cells by flow cytometry. The percentage of PI-negative cells represents the viable cell population.
Co-Immunoprecipitation of VDAC2 and BAK
This protocol is for verifying the interaction between VDAC2 and BAK and assessing the stabilizing effect of this compound or VDAC2 mutations.
Materials:
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MEFs expressing HA-tagged VDAC2
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Lysis buffer (e.g., 1% w/v digitonin in MELB)
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Anti-HA magnetic beads
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Wash buffer
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Elution buffer
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SDS-PAGE gels and Western blot reagents
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Antibodies against BAK and HA-tag
Procedure:
-
Culture and treat cells as required (e.g., with or without this compound).
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Harvest cells and lyse them in digitonin-containing lysis buffer for 30 minutes at 4°C to solubilize mitochondrial proteins.
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Clarify the lysate by centrifugation.
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Incubate the cleared lysate with anti-HA magnetic beads for 1-2 hours at 4°C to immunoprecipitate HA-VDAC2.
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Wash the beads several times with wash buffer to remove non-specific binding.
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Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
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Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
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Probe the membrane with primary antibodies against BAK and the HA-tag, followed by appropriate secondary antibodies.
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Visualize the protein bands to confirm the co-immunoprecipitation of BAK with HA-VDAC2.
Visualizations
Caption: Signaling pathway of this compound action and the impact of the VDAC2 A172W mutation.
Caption: Experimental workflows for cell viability and co-immunoprecipitation assays.
References
- 1. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
why is WEHI-9625 inactive in human cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the apoptosis inhibitor, WEHI-9625.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a first-in-class, tricyclic sulfone small molecule inhibitor of apoptosis.[1][2] It functions by targeting the voltage-dependent anion channel 2 (VDAC2) at the mitochondrial outer membrane. This compound binds to VDAC2 and enhances its interaction with the pro-apoptotic protein mouse BAK.[2][3] This stabilization of the VDAC2-BAK complex prevents BAK from activating and oligomerizing, thereby inhibiting the mitochondrial pathway of apoptosis.[2][3]
2. Why is this compound inactive in human cell lines?
The inactivity of this compound in human cell lines is due to its species selectivity. The compound is a potent inhibitor of apoptosis mediated by mouse BAK but is completely inactive against human BAK and the related pro-apoptotic protein BAX.[1][4] This selectivity is attributed to specific amino acid differences between the mouse and human BAK proteins.[4]
3. What is the molecular basis for the species selectivity of this compound?
Research has identified key amino acid residues that differ between mouse and human BAK, which are critical for the binding and activity of this compound. Specifically, chimera experiments have pointed to the importance of residues within the α1 and α9 helices of BAK. For instance, leucine 40 (L40) in mouse BAK corresponds to arginine 42 (R42) in human BAK, and this difference is believed to contribute to the species-specific activity of the inhibitor.[4] Additionally, studies have implicated alanine 172 (A172) of VDAC2 as being involved in the binding of this compound and the stabilization of the VDAC2-BAK complex.[3]
Troubleshooting Guide
Issue: this compound does not inhibit apoptosis in my human cell line experiments.
This is the expected outcome. This compound is specifically designed to inhibit apoptosis driven by mouse BAK and does not have activity against human BAK or BAX.
Solutions and Explanations:
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Confirm the species of your cell line: Ensure that you are not using a human cell line if you expect to see inhibition of apoptosis with this compound. The compound is only effective in murine systems.
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Use a positive control: To validate your experimental setup, use a murine cell line known to be sensitive to this compound (e.g., mouse embryonic fibroblasts, MEFs).
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Consider the target: this compound's mechanism is to stabilize the VDAC2-mouse BAK interaction. If your experimental system does not rely on BAK-mediated apoptosis, you will not observe an effect.
Quantitative Data Summary
The following table summarizes the known activity of this compound.
| Compound | Target Organism/Protein | Activity in Cell Lines | EC50 |
| This compound | Mouse BAK | Active in murine cell lines (e.g., Mcl1-/- Bax-/- MEFs) | ~69 nM |
| This compound | Human BAK | Inactive in human cell lines | Not active |
| This compound | Human BAX | Inactive in human cell lines | Not active |
Experimental Protocols
Testing the Activity of this compound in a Murine Cell Line
This protocol provides a general workflow to assess the apoptosis-inhibiting activity of this compound in a suitable mouse cell line.
1. Cell Culture:
- Culture Mcl1-/- Bax-/- mouse embryonic fibroblasts (MEFs) in DMEM supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin/streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Experimental Setup:
- Seed MEFs into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
- Prepare a serial dilution of this compound (e.g., from 0 to 10 µM).
- Pre-treat the cells with the this compound dilutions for 1-2 hours.
3. Induction of Apoptosis:
- Induce apoptosis using a BH3 mimetic compound that triggers BAK-mediated cell death (e.g., ABT-737).
4. Measurement of Apoptosis:
- After a suitable incubation period (e.g., 16-24 hours), assess cell viability and apoptosis using methods such as:
- Mitochondrial membrane potential staining: Use a fluorescent dye like TMRE or JC-1 to measure the loss of mitochondrial membrane potential, an early marker of apoptosis.
- Caspase activity assay: Measure the activity of executioner caspases (e.g., caspase-3/7) using a luminogenic or fluorogenic substrate.
- Cell viability assay: Use a reagent like CellTiter-Glo to measure ATP levels as an indicator of cell viability.
5. Data Analysis:
- Plot the apoptosis/viability data against the concentration of this compound to determine the EC50 value.
Visualizations
Caption: Mechanism of this compound action in mouse vs. human cells.
Caption: Workflow for assessing this compound activity.
References
overcoming poor solubility of WEHI-9625
Welcome to the technical support center for WEHI-9625. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, and specific small molecule inhibitor of mouse BAK-driven apoptosis. It is a tricyclic sulfone that functions by binding to the voltage-dependent anion channel 2 (VDAC2) on the outer mitochondrial membrane. This binding event stabilizes the interaction between VDAC2 and the pro-apoptotic protein BAK, effectively sequestering BAK and preventing its activation, which is a critical step in the intrinsic apoptosis pathway.[1][2][3]
Q2: What are the primary challenges when working with this compound?
A2: The primary challenge researchers face with this compound is its poor aqueous solubility. This can lead to difficulties in preparing stock solutions, precipitation in cell culture media, and inconsistent results in both in vitro and in vivo experiments.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has been reported to be soluble in DMSO at a concentration of 100 mg/mL.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Symptoms:
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Visible precipitate in the cell culture plate after adding this compound.
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Inconsistent or lack of biological activity in cell-based assays.
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Cloudiness in the culture medium upon addition of the compound.
Possible Causes:
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The final concentration of this compound exceeds its solubility limit in the aqueous culture medium.
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The final concentration of the organic solvent (e.g., DMSO) is too high, causing cytotoxicity or affecting cell behavior.
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Interaction of the compound with components in the serum or media, leading to precipitation.
Solutions:
| Solution | Detailed Steps | Considerations |
| Optimize Final DMSO Concentration | 1. Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). 2. Serially dilute the stock solution in your cell culture medium to the desired final concentration. 3. Ensure the final DMSO concentration in the culture medium is ≤ 0.5% to minimize solvent-induced toxicity. | Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments. |
| Pre-warm Media and Solutions | 1. Warm the cell culture medium and the this compound stock solution to 37°C before mixing. 2. Add the diluted compound to the warmed medium and mix gently but thoroughly. | Temperature shifts can decrease the solubility of some compounds. |
| Use of a Surfactant | 1. Prepare a stock solution of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in sterile water. 2. Add the surfactant to your cell culture medium at a low, non-toxic concentration (e.g., 0.01-0.1%). 3. Then, add the this compound stock solution to the medium containing the surfactant. | The optimal surfactant and its concentration may need to be determined empirically for your specific cell line and assay. |
| Formulation with Cyclodextrins | 1. Prepare a stock solution of a chemically modified cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), in your cell culture medium. 2. Prepare a this compound/cyclodextrin complex by adding the this compound stock solution to the cyclodextrin solution and stirring for a defined period. 3. Add this complex to your cell culture. | Cyclodextrins can enhance the solubility of hydrophobic compounds by encapsulating them. |
Issue 2: Lack of Efficacy in In Vivo Studies
Symptoms:
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No observable phenotype or therapeutic effect after administering this compound to animal models.
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High variability in experimental results between animals.
Possible Causes:
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Poor bioavailability due to low solubility and absorption.
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Rapid metabolism or clearance of the compound.
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Precipitation of the compound at the injection site.
Solutions:
| Formulation Strategy | Components | Preparation | Administration Route |
| Co-solvent System | 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline | 1. Dissolve this compound in DMSO. 2. Add PEG300 and mix. 3. Add Tween® 80 and mix. 4. Add saline to the final volume and mix until clear. | Intraperitoneal (IP) or Oral (PO) |
| Suspension | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 1. Dissolve this compound in DMSO. 2. Add the SBE-β-CD solution and mix vigorously. | Intraperitoneal (IP) or Oral (PO) |
| Oil-based Formulation | 10% DMSO, 90% Corn Oil | 1. Dissolve this compound in DMSO. 2. Add corn oil and mix thoroughly. | Oral (PO) |
Note: The suitability of each formulation should be tested and optimized for the specific animal model and experimental design.
Experimental Protocols
Protocol 1: Preparation of this compound for Cell-Based Assays
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Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Briefly sonicate if necessary to ensure complete dissolution.
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Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
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Warm the cell culture medium to 37°C.
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Perform serial dilutions of the this compound stock solution in pre-warmed medium to achieve the desired final concentrations.
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Ensure the final DMSO concentration does not exceed 0.5%.
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Add the diluted this compound to the cells and gently mix.
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Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Protocol 2: Apoptosis Inhibition Assay
This protocol is designed to assess the ability of this compound to inhibit apoptosis induced by a BH3 mimetic in mouse embryonic fibroblasts (MEFs).
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Cell Seeding: Seed Bax-/- MEFs in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
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Compound Pre-treatment: Pre-treat the cells with a dose range of this compound (e.g., 0-10 µM) for 1-2 hours.
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Apoptosis Induction: Induce apoptosis by adding a BH3 mimetic (e.g., S63845 and A1331852) at a pre-determined EC50 concentration.
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Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
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Viability Assessment: Measure cell viability using a suitable assay, such as Propidium Iodide (PI) staining followed by flow cytometry, or a commercial viability reagent (e.g., CellTiter-Glo®).
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Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 value for this compound.
Visualizations
Caption: Mechanism of action of this compound in inhibiting apoptosis.
Caption: Troubleshooting workflow for addressing this compound solubility issues.
References
lot-to-lot variability of WEHI-9625 and its impact
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of WEHI-9625, with a particular focus on addressing potential lot-to-lot variability and its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, small molecule inhibitor of apoptosis.[1] It is a tricyclic sulfone that specifically targets the intrinsic apoptosis pathway.[1] Its mechanism of action involves binding to the Voltage-Dependent Anion Channel 2 (VDAC2) at the mitochondrial outer membrane. This binding stabilizes the interaction between VDAC2 and the pro-apoptotic protein mouse BAK (Bcl-2 homologous antagonist/killer).[2][3] By stabilizing this complex, this compound prevents the activation of BAK, thereby inhibiting BAK-driven apoptosis.[2][3] It is important to note that this compound is specific for mouse BAK and does not inhibit human BAK or the closely related protein BAX.[1]
Q2: What are the potential sources of lot-to-lot variability in this compound?
While specific data on lot-to-lot variability for this compound is not publicly available, general sources of variability for small molecule inhibitors can include:
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Purity: The percentage of the active compound versus impurities can differ between batches.
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Impurities Profile: The nature and concentration of impurities may vary, and some could have off-target effects.
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Polymorphism: Different crystalline forms of the compound can have different solubility and bioavailability.
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Solvent Content: Residual solvents from the synthesis and purification process might differ.
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Degradation: Improper storage or handling can lead to degradation of the compound.
Q3: How can I assess the quality and activity of a new lot of this compound?
It is good laboratory practice to validate each new lot of a critical reagent like this compound. We recommend the following initial quality control experiments:
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Purity assessment: If available, techniques like High-Performance Liquid Chromatography (HPLC) can provide a purity profile of the new lot.
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Functional Assay: Perform a dose-response experiment in a well-characterized cellular system to determine the EC50 (half-maximal effective concentration) of the new lot. This should be compared to the EC50 of a previously validated lot. A significant shift in the EC50 may indicate a difference in potency.
Q4: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C.[1] Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. It is recommended to use prepared solutions within one month. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or no inhibition of apoptosis | 1. This compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh aliquots of this compound from a new vial. Ensure proper storage at -20°C. |
| 2. Lot-to-lot variability: The new lot of this compound may have lower potency. | Perform a dose-response experiment to determine the EC50 of the new lot and compare it to a previous, validated lot. Adjust the working concentration if necessary. | |
| 3. Incorrect cell line: this compound is specific for mouse BAK. | Confirm that the cell line used expresses mouse BAK and is sensitive to BAK-mediated apoptosis. The inhibitor is inactive against human BAK.[1] | |
| 4. Experimental setup: Suboptimal assay conditions, such as incorrect cell density or incubation time. | Optimize the experimental protocol. Ensure all controls are included and behave as expected. | |
| Increased off-target effects or cellular toxicity | 1. Impurities in the this compound lot: A different impurity profile in a new lot could cause unexpected cellular responses. | If possible, obtain a certificate of analysis for the lot to check for purity and known impurities. Consider testing a different lot. |
| 2. High concentration of this compound: The concentration used may be too high for the specific cell line. | Perform a toxicity assay to determine the maximum non-toxic concentration of this compound in your cell line. | |
| 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). | |
| Inconsistent results between experiments | 1. Inconsistent this compound preparation: Variations in the preparation of working solutions. | Prepare a large batch of stock solution, aliquot, and store properly. Use a consistent protocol for preparing working solutions. |
| 2. Cell culture variability: Changes in cell passage number, confluency, or overall health. | Maintain a consistent cell culture practice. Use cells within a defined passage number range for all experiments. | |
| 3. Assay variability: Inconsistent incubation times, reagent concentrations, or detection methods. | Standardize all steps of the experimental protocol. Include appropriate positive and negative controls in every experiment. |
Experimental Protocols
Protocol 1: Determination of this compound EC50 in a Cell-Based Apoptosis Assay
This protocol describes a general method to determine the half-maximal effective concentration (EC50) of this compound.
Materials:
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Mouse cell line sensitive to BAK-mediated apoptosis (e.g., Bax-/- MEFs)
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This compound (new and reference lots)
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Apoptosis-inducing agent (e.g., etoposide, ABT-737)
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Cell culture medium and supplements
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96-well cell culture plates
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Apoptosis detection reagent (e.g., Caspase-3/7 activity assay, Annexin V/PI staining kit)
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Plate reader or flow cytometer
Methodology:
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Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of both the new and reference lots of this compound in cell culture medium.
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Treatment: Pre-incubate the cells with the different concentrations of this compound for 1-2 hours.
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Apoptosis Induction: Add the apoptosis-inducing agent at a concentration known to induce a sub-maximal level of apoptosis.
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Incubation: Incubate the plate for a predetermined time (e.g., 12-24 hours).
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Apoptosis Detection: Measure the level of apoptosis using your chosen detection method according to the manufacturer's instructions.
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Data Analysis: Plot the apoptosis signal against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value for each lot.
Data Presentation:
| Lot Number | EC50 (nM) | 95% Confidence Interval |
| Reference Lot | ||
| New Lot |
A significant difference in the EC50 values between the lots may indicate variability in potency.
Visualizations
References
WEHI-9625 degradation and storage recommendations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of WEHI-9625. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, solid this compound should be stored at temperatures between -10°C and -25°C.[1] One supplier recommends storing the compound at -20°C for up to one year. For longer-term storage, -80°C is recommended for up to two years.
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a concentrated stock solution in DMSO, which can then be aliquoted to minimize freeze-thaw cycles. These stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years.
Q3: Can I store this compound in solution at room temperature?
There is no publicly available data on the stability of this compound in solution at room temperature. As a general best practice for chemical compounds, it is advisable to minimize the time that solutions are kept at room temperature. For working solutions, it is recommended to prepare them fresh for each experiment.
Q4: Is this compound sensitive to light?
Q5: What should I do if I observe precipitation in my this compound stock solution after thawing?
If precipitation is observed upon thawing a stock solution, gentle warming and vortexing may help to redissolve the compound. However, if the precipitate does not dissolve, it could be a sign of degradation or low solubility at that concentration. In such cases, it is recommended to prepare a fresh stock solution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure that both solid compound and stock solutions are stored at the recommended temperatures (-20°C or -80°C). Avoid multiple freeze-thaw cycles by aliquoting stock solutions. Prepare fresh working solutions for each experiment. |
| Inaccurate concentration of the working solution. | Verify the concentration of the stock solution and the dilution calculations. Ensure complete dissolution of the compound when preparing the stock solution. | |
| Precipitate formation in working solution | Low solubility in the aqueous buffer. | This compound has low aqueous solubility. For in vivo studies, specific formulations using excipients like PEG300, Tween-80, or SBE-β-CD are necessary to create a stable suspension or solution. Refer to established protocols for preparing such formulations. |
| Buffer incompatibility. | Ensure the pH and composition of your experimental buffer are compatible with this compound and do not cause precipitation. | |
| Loss of compound activity over time | Gradual degradation of the compound in solution. | Prepare fresh working solutions immediately before use. If experiments run for an extended period, consider the stability of the compound under your specific experimental conditions. Unfortunately, specific degradation kinetics for this compound are not publicly available. |
Storage and Handling Recommendations
The following table summarizes the key storage and handling recommendations for this compound.
| Form | Storage Temperature | Duration | Solvent | Notes |
| Solid | -20°C | Up to 1 year | N/A | Protect from moisture. |
| -80°C | Up to 2 years | N/A | Protect from moisture. | |
| Stock Solution | -20°C | Up to 1 year | DMSO | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 2 years | DMSO | Aliquot to avoid freeze-thaw cycles. | |
| Working Solution | N/A | N/A | Varies | Prepare fresh for each experiment. For in vivo use, follow specific formulation protocols. |
Signaling Pathway and Experimental Workflows
This compound is a first-in-class inhibitor of apoptosis that functions by binding to Voltage-Dependent Anion Channel 2 (VDAC2) and stabilizing its interaction with the pro-apoptotic protein BAK. This prevents BAK-mediated apoptosis.
Caption: Mechanism of action of this compound in inhibiting apoptosis.
Below is a generalized workflow for assessing the stability of a compound like this compound. Specific analytical methods would need to be developed and validated for this compound.
Caption: A generalized workflow for conducting forced degradation studies.
This troubleshooting decision tree can guide users in resolving common issues.
Caption: A decision tree for troubleshooting common issues with this compound.
References
Technical Support Center: Troubleshooting Unexpected Cytotoxicity with WEHI-9625
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cytotoxicity with WEHI-9625 treatment. This compound is a first-in-class, tricyclic sulfone inhibitor of apoptosis that functions by binding to Voltage-Dependent Anion Channel 2 (VDAC2) and stabilizing its interaction with the pro-apoptotic protein BAK.[1] This stabilization prevents BAK-mediated apoptosis.[1][2] Therefore, the observation of cytotoxicity is an unexpected outcome that warrants careful investigation.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is an inhibitor of the intrinsic apoptosis pathway. It specifically binds to VDAC2, enhancing its ability to sequester pro-apoptotic BAK.[1][3] This prevents BAK from oligomerizing and permeabilizing the mitochondrial outer membrane, a key step in apoptosis.[2] It is important to note that this compound is specific for mouse BAK and is reported to be inactive against human BAK and the related protein BAX.[2]
Q2: Is cytotoxicity an expected outcome of this compound treatment?
A2: No, cytotoxicity is not the expected on-target effect of this compound. As an apoptosis inhibitor, it is designed to promote cell survival.[1] Observed cytotoxicity may be due to off-target effects, experimental artifacts, or specific cellular contexts.
Q3: At what concentration is this compound typically effective?
A3: The reported EC50 for this compound in inhibiting mouse BAK-driven apoptosis is 69 nM. In cell-based assays, it has been shown to prevent cell death at concentrations up to 10 µM in specific cell lines like Mcl1-/-Bax-/- Mouse Embryonic Fibroblasts (MEFs) treated with an apoptotic stimulus.
Q4: Could the observed cytotoxicity be due to the solvent used to dissolve this compound?
A4: This is a possibility. This compound is typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to cells. It is crucial to include a vehicle control (cells treated with the same concentration of DMSO used to deliver this compound) in your experiments to rule out solvent toxicity.
Q5: Are there known off-target effects of this compound?
A5: While the primary target of this compound is the VDAC2-BAK interface, the potential for off-target effects exists for any small molecule.[4][5] These off-target effects could contribute to cytotoxicity, especially at higher concentrations. If you suspect off-target effects, it is advisable to test a range of concentrations and use orthogonal assays to confirm the phenotype.
Troubleshooting Guide for Unexpected Cytotoxicity
This guide provides a systematic approach to identifying the potential causes of unexpected cytotoxicity observed with this compound treatment.
Step 1: Verify Experimental Design and Controls
The first step in troubleshooting is to ensure the experimental setup is sound.
| Potential Issue | Recommended Action |
| Solvent Toxicity | Include a vehicle control (e.g., DMSO) at the same final concentration used for this compound treatment. |
| Compound Stability/Purity | Ensure the this compound stock is properly stored and has not degraded. If possible, verify the purity of the compound. |
| Cell Health | Confirm that the cells are healthy, within a low passage number, and free from contamination prior to the experiment. |
| Assay-Specific Artifacts | Some cytotoxicity assays can be prone to artifacts. For example, compounds that interfere with cellular metabolism can affect the readout of MTT or MTS assays.[6] Consider using a secondary, mechanistically different assay to confirm cytotoxicity. |
Step 2: Investigate Concentration-Dependent Effects
Cytotoxicity may be an off-target effect that manifests at higher concentrations.
| Potential Issue | Recommended Action |
| High Concentration Off-Target Effects | Perform a dose-response curve with a wide range of this compound concentrations. Determine if the cytotoxicity is only observed at concentrations significantly higher than the reported EC50 of 69 nM. |
| Narrow Therapeutic Window | The concentration at which this compound is effective as an apoptosis inhibitor may be close to a concentration that induces off-target cytotoxicity in your specific cell line. A detailed dose-response analysis is critical. |
Step 3: Evaluate Cell Line-Specific Responses
The cellular context can significantly influence a compound's effect.
| Potential Issue | Recommended Action |
| Species Specificity | Confirm that your cell line is of mouse origin, as this compound is specific for mouse BAK. It is not expected to be active in human cells. |
| Genetic Background | The expression levels of VDAC2, BAK, and other BCL-2 family members can influence the cellular response. Consider using cell lines with known genetic backgrounds (e.g., BAK/BAX double knockout MEFs as a negative control). |
| Alternative Cell Death Pathways | This compound inhibits apoptosis. However, it may induce other forms of cell death, such as necrosis or necroptosis, in certain cell types. Use assays that can distinguish between different cell death modalities (e.g., Annexin V/Propidium Iodide staining). |
Data Presentation
This compound Activity Profile
| Parameter | Value | Reference |
| Target | VDAC2-BAK interaction | [1][3] |
| Mechanism | Stabilizes VDAC2-BAK complex, inhibiting apoptosis | [1][3] |
| EC50 | 69 nM (for inhibition of mouse BAK-driven apoptosis) | |
| Species Specificity | Mouse BAK | [2] |
| Inactive Against | Human BAK, Human/Mouse BAX | [2] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is used to assess cell metabolic activity as an indicator of viability.[6][7][8]
Materials:
-
Cells in culture
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Remove the overnight culture medium and add 100 µL of the prepared drug dilutions or controls to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12][13]
Materials:
-
Cells in culture
-
This compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting apoptosis.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 13. kumc.edu [kumc.edu]
Validation & Comparative
A Head-to-Head Comparison: WEHI-9625 and Pan-Caspase Inhibitors in Apoptosis Research
For researchers in cellular biology and drug development, the ability to precisely control apoptosis is a critical tool. While pan-caspase inhibitors have long been a staple for blocking the final execution stages of programmed cell death, novel upstream inhibitors like WEHI-9625 present a compelling alternative. This guide provides an objective comparison of their mechanisms, efficacy, and experimental utility, supported by available data and detailed protocols.
Executive Summary
This compound and pan-caspase inhibitors represent two distinct strategies for preventing apoptosis. This compound acts at an early, upstream stage by stabilizing the interaction between VDAC2 and the pro-apoptotic protein BAK, thereby preventing mitochondrial outer membrane permeabilization (MOMP).[1] In contrast, pan-caspase inhibitors, such as the widely used Z-VAD-FMK and Q-VD-OPh, function downstream of the mitochondria, directly neutralizing the caspase enzymes that execute cellular demolition.[2] The fundamental difference in their point of intervention leads to significant disparities in their impact on long-term cell survival and function. While both can prevent the immediate signs of apoptosis, this compound's ability to preserve mitochondrial integrity allows for the long-term clonogenic survival of cells, a feat not achievable with pan-caspase inhibitors once the mitochondrial pathway of apoptosis has been initiated.[1][3] However, the utility of this compound is currently limited to preclinical studies in mouse models due to its specificity for the murine form of BAK.
Mechanism of Action: A Tale of Two Pathways
The intrinsic pathway of apoptosis converges on the mitochondria, where the activation of BAK and BAX proteins leads to MOMP. This event is widely considered the "point of no return," as it releases cytochrome c and other pro-apoptotic factors into the cytoplasm, triggering the activation of the caspase cascade.
This compound: The Gatekeeper at the Mitochondria
This compound is a first-in-class, tricyclic sulfone small molecule that functions as an apoptosis inhibitor.[1] Its mechanism is highly specific: it binds to the voltage-dependent anion channel 2 (VDAC2) on the outer mitochondrial membrane.[1][4] This binding event stabilizes the inhibitory interaction between VDAC2 and the pro-apoptotic protein BAK.[1][4] By locking BAK in an inactive conformation, this compound prevents its activation and subsequent oligomerization, thus blocking MOMP and all downstream apoptotic events.[1]
Pan-Caspase Inhibitors: The Execution Blockers
Pan-caspase inhibitors are broad-spectrum agents designed to inhibit the activity of multiple caspase enzymes.[2] Caspases are a family of cysteine proteases that are the central executioners of apoptosis.[5] Pan-caspase inhibitors, which are often peptide-based molecules like Z-VAD-FMK, work by irreversibly binding to the catalytic site of caspases, preventing them from cleaving their substrates and dismantling the cell.[2] They act late in the apoptotic cascade, after mitochondrial integrity has been compromised.
Signaling Pathway Intervention Points
The following diagram illustrates the distinct points at which this compound and pan-caspase inhibitors interrupt the intrinsic apoptosis pathway.
References
- 1. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. labpublications.s3.ap-southeast-2.amazonaws.com [labpublications.s3.ap-southeast-2.amazonaws.com]
- 4. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
WEHI-9625: A Highly Selective Modulator of the VDAC2-BAK Apoptotic Axis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Cross-Reactivity of WEHI-9625 with Mitochondrial Proteins
This compound is a pioneering, first-in-class small molecule inhibitor of apoptosis that demonstrates remarkable specificity for the mitochondrial protein Voltage-Dependent Anion Channel 2 (VDAC2) in complex with mouse Bcl-2 homologous antagonist/killer (BAK). This guide provides a comprehensive comparison of this compound's activity, highlighting its selectivity and providing detailed experimental protocols for its characterization.
High Specificity for the VDAC2-Mouse BAK Complex
This compound exhibits a potent inhibitory effect on apoptosis driven by mouse BAK, with a reported half-maximal effective concentration (EC50) of 69 nM.[1] Its mechanism of action involves binding to VDAC2 and stabilizing the VDAC2-BAK protein complex.[2][3] This stabilization prevents the conformational changes in BAK that are necessary for the initiation of apoptosis, effectively halting the cell death cascade at an early stage.[2][4]
A critical aspect of this compound's profile is its pronounced species- and protein-specific selectivity. The compound is completely inactive against human BAK and the closely related pro-apoptotic protein BAX, underscoring its targeted nature.[1][4] This specificity is attributed to key amino acid differences between mouse and human BAK.
While VDAC2 is known to form complexes with its isoforms VDAC1 and VDAC3, current research has not shown direct binding or functional modulation of these isoforms by this compound.[3] The primary focus of existing studies has been the VDAC2-BAK interaction, and to date, no significant off-target effects on other mitochondrial proteins, including other members of the BCL-2 family, have been reported.
Comparative Activity of this compound
To illustrate the selectivity of this compound, the following table summarizes its known activities against key mitochondrial apoptosis-regulating proteins.
| Target Protein/Complex | Species | Activity | EC50/IC50 | Citation |
| VDAC2-BAK | Mouse | Inhibitor of apoptosis | 69 nM | [1] |
| Human BAK | Human | Inactive | Not Applicable | [1][4] |
| BAX | Human/Mouse | Inactive | Not Applicable | [1][4] |
| VDAC1 | Not Specified | No reported activity | Not Determined | |
| VDAC3 | Not Specified | No reported activity | Not Determined | |
| Other BCL-2 Family Proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) | Not Specified | No reported activity | Not Determined |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the activity and specificity of this compound.
Co-Immunoprecipitation to Assess VDAC2-BAK Complex Stabilization
This protocol is designed to qualitatively assess the effect of this compound on the interaction between VDAC2 and BAK.
Materials:
-
Cells expressing tagged VDAC2 and BAK
-
Cell lysis buffer (e.g., 1% digitonin in Tris-buffered saline with protease inhibitors)
-
This compound
-
Antibody against the tag on VDAC2 (e.g., anti-HA)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., TBS with 0.1% digitonin)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
-
Antibodies for Western blotting (against BAK and VDAC2-tag)
Procedure:
-
Culture cells to the desired density and treat with this compound or vehicle control for the specified time.
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the clarified lysate with an antibody against the VDAC2 tag for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1 hour at 4°C.
-
Wash the beads three times with wash buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against BAK and the VDAC2 tag. An increased amount of co-precipitated BAK in the this compound-treated sample indicates stabilization of the complex.
Cell Viability Assay
This assay measures the ability of this compound to protect cells from apoptosis induced by a specific stimulus.
Materials:
-
Cells susceptible to BAK-mediated apoptosis
-
Apoptotic stimulus (e.g., a BH3 mimetic)
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Add the apoptotic stimulus to induce cell death.
-
Incubate for a time sufficient to induce significant apoptosis in the control wells (typically 16-24 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or fluorescence development.
-
Measure the absorbance or fluorescence using a plate reader. An increase in signal in the this compound-treated wells compared to the stimulus-only wells indicates a protective effect.
Mitochondrial Membrane Potential Assay
This assay assesses the effect of this compound on the loss of mitochondrial membrane potential (ΔΨm), an early event in apoptosis.
Materials:
-
Cells
-
Apoptotic stimulus
-
This compound
-
JC-1 dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with this compound and/or an apoptotic stimulus as described in the cell viability assay.
-
At the end of the treatment period, incubate the cells with JC-1 dye according to the manufacturer's protocol (typically 15-30 minutes at 37°C).[5][6][7]
-
Wash the cells to remove excess dye.
-
Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells, JC-1 forms aggregates in the mitochondria, which fluoresce red. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm and fluoresces green. A higher red-to-green fluorescence ratio in this compound-treated cells indicates preservation of mitochondrial membrane potential.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the molecular interactions involved, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem-agilent.com [chem-agilent.com]
- 6. genecopoeia.com [genecopoeia.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
Confirming WEHI-9625's On-Target Effects: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of WEHI-9625, a selective inhibitor of mouse BAK-driven apoptosis, and its alternatives. The focus is on confirming on-target effects, with a particular emphasis on the currently available in vitro data and a prospective outlook on how to extend these findings to in vivo models.
Introduction to this compound
This compound is a first-in-class small molecule that inhibits apoptosis by specifically targeting the interaction between Voltage-Dependent Anion Channel 2 (VDAC2) and mouse Bcl-2 homologous antagonist/killer (BAK). Unlike many apoptosis modulators that aim to induce cell death in cancer, this compound is an inhibitor of apoptosis. It functions by binding to VDAC2 and stabilizing the VDAC2-BAK protein complex. This stabilization prevents the conformational changes in BAK that are necessary for its oligomerization and the subsequent permeabilization of the mitochondrial outer membrane, a key step in the intrinsic apoptosis pathway. A crucial characteristic of this compound is its species selectivity, as it is active against mouse BAK but not human BAK or the closely related BAX.
Comparison of this compound and Alternatives
Currently, direct in vivo comparative studies of this compound with other specific VDAC2-BAK modulators are not available in the published literature. However, a comparison can be drawn from in vitro studies with molecules that have different mechanisms of action, such as the VDAC2-BAK/BAX interaction inhibitor WEHI-3773 and pan-caspase inhibitors.
Data Presentation
| Feature | This compound | WEHI-3773 | Pan-Caspase Inhibitors (e.g., Q-VD-OPh) |
| Target | VDAC2-mouse BAK interaction | VDAC2-BAK/BAX interaction | Caspases (downstream effectors) |
| Mechanism of Action | Stabilizes VDAC2-BAK complex | Inhibits VDAC2 interaction with both BAK and BAX | Inhibit caspase enzymatic activity |
| Effect on Apoptosis | Inhibits mouse BAK-driven apoptosis | Inhibits BAX-mediated apoptosis but promotes BAK-mediated apoptosis | Inhibit downstream events of apoptosis |
| Long-term Cell Survival | Preserves clonogenic survival in vitro | Not reported | Does not preserve long-term clonogenic survival in vitro |
| Species Selectivity | Mouse BAK specific | Active against human BAK and BAX | Broadly active across species |
Key Findings from In Vitro Studies
A significant advantage of this compound over pan-caspase inhibitors is its ability to preserve long-term cell viability. In clonogenic survival assays, cells treated with an apoptotic stimulus in the presence of this compound were able to recover and form colonies, whereas cells treated with a pan-caspase inhibitor did not, even though short-term viability appeared similar[1]. This is because this compound acts upstream of mitochondrial outer membrane permeabilization (MOMP), preventing irreversible mitochondrial damage. Caspase inhibitors, on the other hand, act downstream of MOMP.
WEHI-3773 presents an interesting contrast. While it also targets VDAC2, it disrupts the VDAC2-BAK and VDAC2-BAX interactions. This leads to the inhibition of BAX-mediated apoptosis but, conversely, promotes BAK-mediated apoptosis[2][3]. This dual activity highlights the complex role of VDAC2 in regulating apoptosis and provides a tool to dissect the distinct roles of BAK and BAX.
Experimental Protocols
Clonogenic Survival Assay (In Vitro)
This protocol is adapted from studies comparing this compound and caspase inhibitors.
-
Cell Seeding: Seed mouse embryonic fibroblasts (MEFs) deficient in both Mcl-1 and Bax (Mcl1-/- Bax-/-) at a low density (e.g., 500 cells/well) in a 6-well plate. These cells rely on BAK for apoptosis.
-
Compound Treatment: The following day, treat the cells with an apoptotic stimulus (e.g., ABT-737, a BH3 mimetic) in the presence of this compound (e.g., 10 µM), a pan-caspase inhibitor (e.g., Q-VD-OPh, 20 µM), or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
-
Wash and Recovery: After the treatment period, gently wash the cells with fresh media to remove the compounds and apoptotic stimulus.
-
Colony Formation: Culture the cells for an additional 7-10 days to allow for colony formation.
-
Staining and Quantification: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically defined as a cluster of >50 cells) to determine the surviving fraction.
Co-Immunoprecipitation to Assess VDAC2-BAK Interaction (In Vitro)
-
Cell Lysis: Lyse Mcl1-/- Bax-/- MEFs treated with this compound or vehicle control with a mild lysis buffer (e.g., 1% digitonin-based buffer) to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against VDAC2 overnight at 4°C.
-
Bead Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the proteins from the beads and analyze by SDS-PAGE and Western blotting using antibodies against VDAC2 and BAK to assess the co-immunoprecipitation of BAK with VDAC2.
Prospective In Vivo Confirmation of On-Target Effects
While published in vivo data for this compound is currently unavailable, this section outlines a potential experimental workflow to confirm its on-target effects in a mouse model.
Hypothetical Experimental Workflow for In Vivo Studies
References
WEHI-9625 as a Negative Control in Human Apoptosis Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of apoptosis research, the use of appropriate controls is paramount to ensure the validity and reproducibility of experimental findings. This guide provides a comprehensive comparison of WEHI-9625 as a negative control in human apoptosis studies, evaluating its performance against standard alternatives and presenting supporting experimental data and protocols.
This compound: A Highly Specific Inhibitor of Mouse BAK
This compound is a potent and selective small molecule inhibitor of mouse BCL-2 antagonist/killer (BAK), a key pro-apoptotic protein.[1][2] Its mechanism of action involves binding to the voltage-dependent anion channel 2 (VDAC2) and stabilizing the VDAC2-BAK complex, thereby preventing BAK activation and subsequent mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptosis pathway.
Crucially, this compound exhibits remarkable species specificity. It is a powerful inhibitor of mouse BAK but is completely inactive against human BAK and the closely related pro-apoptotic protein BAX. This inherent inactivity in human cells is the primary rationale for its use as a negative control in human apoptosis studies. By using a compound that is structurally similar to active apoptosis modulators but is inert in the experimental system, researchers can effectively control for off-target or vehicle-related effects.
Performance Comparison: this compound vs. Vehicle Control
The most common negative control in in vitro studies is the vehicle control, typically the solvent used to dissolve the experimental compound (e.g., dimethyl sulfoxide, DMSO). While essential, a vehicle control may not always account for all potential non-specific effects of a small molecule. This compound offers a more sophisticated negative control by introducing a molecule with a defined, yet irrelevant, biological target in the human system.
Data Presentation
| Assay Type | Parameter Measured | Expected Result with this compound in Human Cells | Expected Result with Vehicle Control in Human Cells |
| Annexin V/Propidium Iodide (PI) Staining | Phosphatidylserine externalization and membrane integrity | No significant increase in Annexin V-positive or PI-positive cells compared to untreated cells. | No significant increase in Annexin V-positive or PI-positive cells compared to untreated cells. |
| Caspase-3/7 Activity Assay | Activity of executioner caspases | No significant increase in caspase-3/7 activity compared to untreated cells. | No significant increase in caspase-3/7 activity compared to untreated cells. |
| Western Blot for Cleaved PARP | Cleavage of PARP by active caspases | No detectable increase in cleaved PARP levels compared to untreated cells. | No detectable increase in cleaved PARP levels compared to untreated cells. |
| Mitochondrial Membrane Potential Assay (e.g., JC-1) | Integrity of the mitochondrial membrane | No significant depolarization of the mitochondrial membrane compared to untreated cells. | No significant depolarization of the mitochondrial membrane compared to untreated cells. |
Experimental Protocols
Below are detailed methodologies for key apoptosis assays, adaptable for the inclusion of this compound as a negative control.
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed human cells (e.g., Jurkat, HeLa) in a 6-well plate and culture to the desired confluency.
-
Treat cells with the apoptosis-inducing agent (positive control), this compound (negative control, typical concentration range 1-10 µM), or vehicle (e.g., 0.1% DMSO). Include an untreated control.
-
Incubate for the desired period (e.g., 4-24 hours).
-
Harvest cells, including any floating cells, and wash with cold phosphate-buffered saline (PBS).
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI solution to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases.
Protocol:
-
Seed human cells in a 96-well white-walled plate.
-
Treat cells with the positive control, this compound, or vehicle.
-
Incubate for the desired time.
-
Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 reagent).
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader.
Signaling Pathway and Experimental Workflow Diagrams
Intrinsic Apoptosis Pathway and this compound Mechanism
Caption: this compound mechanism in the intrinsic apoptosis pathway.
Experimental Workflow for Evaluating Apoptosis
Caption: Workflow for apoptosis assays using this compound as a negative control.
Conclusion
This compound presents a valuable tool for researchers studying apoptosis in human cell systems. Its high specificity for mouse BAK and confirmed inactivity against human BAK and BAX make it an ideal negative control to account for potential off-target effects of small molecule inhibitors. While direct comparative quantitative data in human cells is still emerging in the literature, the well-defined mechanism of this compound provides a strong rationale for its use to enhance the rigor and reliability of human apoptosis studies. Researchers are encouraged to include this compound alongside traditional vehicle controls to strengthen their experimental design and data interpretation.
References
A Comparative Analysis of WEHI-9625 and ABT-737: Two Distinct Modulators of the Intrinsic Apoptosis Pathway
In the landscape of apoptosis research and anti-cancer drug development, small molecule inhibitors targeting the BCL-2 family of proteins have emerged as a promising therapeutic strategy. This guide provides a detailed comparative analysis of two significant compounds: WEHI-9625 and ABT-737. While both molecules modulate the intrinsic apoptosis pathway, they do so through fundamentally different mechanisms, targeting distinct components of the cellular death machinery. This analysis is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two compounds.
Introduction to this compound and ABT-737
This compound is a first-in-class, selective inhibitor of mouse BAK, a pro-apoptotic effector protein. It represents a unique approach to apoptosis modulation by targeting a downstream effector, thereby preventing mitochondrial outer membrane permeabilization (MOMP). Its specificity for the mouse ortholog of BAK makes it a valuable tool for preclinical research in murine models.
ABT-737 is a potent BH3 mimetic that targets the anti-apoptotic proteins BCL-2, BCL-xL, and BCL-w. By binding to the BH3-binding groove of these proteins, ABT-737 liberates pro-apoptotic BH3-only proteins and the effector proteins BAX and BAK, thereby promoting apoptosis. Its development marked a significant milestone in validating the therapeutic potential of targeting BCL-2 family proteins in cancer.
Mechanism of Action
The distinct mechanisms of action of this compound and ABT-737 are a central theme of this comparison. This compound acts by binding to the voltage-dependent anion channel 2 (VDAC2) and enhancing its ability to inhibit mouse BAK activation.[1][2][3] This interaction prevents the conformational changes in BAK that are necessary for its oligomerization and the subsequent permeabilization of the mitochondrial outer membrane.
In contrast, ABT-737 functions as a sensitizer, mimicking the action of BH3-only proteins like BAD. It binds with high affinity to the hydrophobic groove of BCL-2, BCL-xL, and BCL-w, preventing them from sequestering pro-apoptotic proteins.[4][5][6] This disruption of the anti-apoptotic blockade allows for the activation of BAX and BAK, leading to MOMP and apoptosis. A key limitation of ABT-737 is its inability to effectively inhibit MCL-1, another crucial anti-apoptotic protein, which can confer resistance.[7]
Quantitative Performance Data
The following table summarizes the key quantitative parameters for this compound and ABT-737, highlighting their distinct selectivity and potency profiles.
| Parameter | This compound | ABT-737 |
| Target(s) | VDAC2 (indirectly inhibits mouse BAK) | BCL-2, BCL-xL, BCL-w |
| Binding Affinity (Ki) | Not applicable (functional inhibitor) | BCL-2: <1 nM, BCL-xL: <1 nM, BCL-w: <1 nM[8] |
| Cellular Potency (EC50/IC50) | 69 nM (inhibition of mouse BAK-driven apoptosis)[3] | BCL-2 dependent cells: ~30.3 nM, BCL-xL dependent cells: ~78.7 nM, BCL-w dependent cells: ~197.8 nM[5] |
| Selectivity | Highly selective for mouse BAK; inactive against human BAK and BAX[3] | High affinity for BCL-2, BCL-xL, BCL-w; low affinity for MCL-1 and A1[7][8] |
| Oral Bioavailability | Not reported for therapeutic use | Poor, leading to the development of the orally available derivative navitoclax (ABT-263)[6] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and ABT-737.
References
- 1. researchgate.net [researchgate.net]
- 2. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ABT-737, an inhibitor of Bcl-2 family proteins, is a potent inducer of apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ABT-737 - Wikipedia [en.wikipedia.org]
- 7. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
Preserving Mitochondrial Integrity: A Comparative Guide to WEHI-9625
For Researchers, Scientists, and Drug Development Professionals
The preservation of mitochondrial integrity is a critical therapeutic goal in a range of pathologies characterized by excessive apoptosis, including neurodegenerative diseases, ischemic injury, and certain autoimmune disorders. The permeabilization of the outer mitochondrial membrane (MOMP) represents a point of no return in the intrinsic apoptotic pathway. Consequently, therapeutic agents that can effectively block apoptosis upstream of mitochondrial damage are of significant interest. This guide provides a detailed comparison of WEHI-9625, a novel inhibitor of apoptosis, with other common anti-apoptotic strategies, supported by experimental data and protocols.
This compound: A Novel Approach to Mitochondrial Protection
This compound is a first-in-class tricyclic sulfone that inhibits apoptosis by a unique mechanism.[1] It specifically binds to the voltage-dependent anion channel 2 (VDAC2) on the mitochondrial outer membrane, stabilizing its interaction with the pro-apoptotic protein BAK.[1][2][3] This stabilization prevents the activation and oligomerization of BAK, thereby inhibiting MOMP and the subsequent release of apoptogenic factors like cytochrome c.[2] A key feature of this compound is its specificity for the mouse form of BAK, making it a valuable tool for preclinical research in murine models.[3]
Comparison with Alternative Apoptosis Inhibitors
The efficacy of this compound in preserving mitochondrial integrity can be best understood by comparing it to other classes of apoptosis inhibitors, primarily BCL-XL inhibitors and pan-caspase inhibitors.
This compound vs. BCL-XL Inhibitors (e.g., WEHI-539, A-1155463)
BCL-XL is an anti-apoptotic protein that sequesters pro-apoptotic BCL-2 family members. BCL-XL inhibitors, such as WEHI-539 and A-1155463, promote apoptosis by preventing this sequestration, thereby liberating pro-apoptotic proteins to induce MOMP.[4] While effective in inducing apoptosis in cancer cells, their impact on mitochondrial health in the context of preventing unwanted cell death is a critical consideration.
| Feature | This compound | BCL-XL Inhibitors (e.g., WEHI-539) |
| Mechanism of Action | Stabilizes the VDAC2-BAK complex, preventing BAK activation.[1][2] | Inhibit the anti-apoptotic function of BCL-XL, freeing pro-apoptotic proteins.[4] |
| Effect on Mitochondrial ATP Production | Preserves mitochondrial function. | Can decrease mitochondrial ATP production.[5][6][7] |
| Effect on Mitochondrial Membrane Potential | Maintains mitochondrial membrane potential by preventing MOMP. | Can lead to an increase in mitochondrial membrane potential (hyperpolarization) followed by depolarization.[5] |
| Stage of Apoptosis Inhibition | Early-stage, upstream of MOMP.[1][3] | Acts at the level of BCL-2 protein interactions, upstream of MOMP. |
| Specificity | Specific for mouse BAK.[3] | Varies by compound; some are selective for BCL-XL, others have broader BCL-2 family inhibition.[4] |
Table 1: Comparison of this compound and BCL-XL Inhibitors in Preserving Mitochondrial Integrity.
This compound vs. Pan-Caspase Inhibitors (e.g., Q-VD-OPh)
Caspases are a family of proteases that execute the final stages of apoptosis. Pan-caspase inhibitors, like Q-VD-OPh, block apoptosis by directly inhibiting these executioner enzymes.
| Feature | This compound | Pan-Caspase Inhibitors (e.g., Q-VD-OPh) |
| Mechanism of Action | Prevents MOMP by stabilizing VDAC2-BAK.[1][2] | Directly inhibit the activity of caspase enzymes.[8] |
| Effect on Mitochondrial Integrity | Preserves mitochondrial structure and function by acting upstream of mitochondrial damage.[1][3] | Act downstream of MOMP; do not prevent mitochondrial damage but can delay the execution of cell death.[3] |
| Long-term Cell Viability | Preserves cellular function and long-term clonogenic potential.[1] | May only delay cell death, as the initial mitochondrial damage has already occurred.[3] |
| Stage of Apoptosis Inhibition | Early-stage, pre-mitochondrial.[1][3] | Late-stage, post-mitochondrial.[8] |
Table 2: Comparison of this compound and Pan-Caspase Inhibitors in Preserving Mitochondrial Integrity.
Experimental Protocols
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol is adapted for flow cytometry to quantify changes in mitochondrial membrane potential.
Materials:
-
JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired density and treat with this compound, a comparator compound (e.g., WEHI-539), or vehicle control, followed by an apoptotic stimulus.
-
JC-1 Staining:
-
Prepare a 1X JC-1 staining solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µg/mL.
-
Resuspend the treated cells in the JC-1 staining solution.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Centrifuge the cells at 400 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with 1X PBS.
-
Resuspend the cell pellet in an appropriate volume of PBS for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), detected in the PE channel (or equivalent).
-
Apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers), detected in the FITC channel (or equivalent).
-
Analyze the ratio of red to green fluorescence to quantify the percentage of cells with intact mitochondrial membrane potential.
-
Cytochrome c Release Assay by Flow Cytometry
This protocol allows for the quantification of cytochrome c release from the mitochondria into the cytosol.
Materials:
-
Digitonin
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., PBS with 0.1% saponin)
-
Blocking buffer (e.g., PBS with 3% BSA)
-
Anti-cytochrome c antibody (conjugated to a fluorophore like FITC or PE)
-
Isotype control antibody
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment: Culture and treat cells as described in the JC-1 assay protocol.
-
Selective Plasma Membrane Permeabilization:
-
Resuspend the cell pellet in a low concentration of digitonin (e.g., 20-50 µg/mL in PBS) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Incubate on ice for 5-10 minutes.
-
-
Fixation:
-
Add an equal volume of 4% PFA to fix the cells.
-
Incubate for 15-20 minutes at room temperature.
-
-
Intracellular Staining:
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 30 minutes.
-
Incubate the cells with the anti-cytochrome c antibody or isotype control in blocking buffer for 30-60 minutes in the dark.
-
-
Washing and Analysis:
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Cells that have released cytochrome c will show a decrease in fluorescence intensity compared to healthy, untreated cells.
-
Signaling Pathways and Experimental Workflows
Caption: this compound binds to VDAC2, stabilizing the VDAC2-BAK complex and preventing MOMP.
Caption: BCL-XL inhibitors block the anti-apoptotic function of BCL-XL, leading to BAK activation.
Caption: A generalized workflow for assessing mitochondrial integrity using JC-1 and cytochrome c assays.
Conclusion
This compound represents a promising strategy for preserving mitochondrial integrity by acting at a critical, early stage of the intrinsic apoptotic pathway. Its mechanism of stabilizing the VDAC2-BAK complex offers a distinct advantage over caspase inhibitors, which act after mitochondrial damage has occurred. Compared to BCL-XL inhibitors, this compound appears to have a more direct and protective effect on mitochondrial function. The experimental protocols and workflows provided in this guide offer a framework for researchers to validate and compare the efficacy of this compound and other compounds in preserving mitochondrial health.
References
- 1. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New small-molecule inhibitors block apoptosis in mice | 2019-10-16 | BioWorld [bioworld.com]
- 4. Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCL2 and BCL(X)L selective inhibitors decrease mitochondrial ATP production in breast cancer cells and are synthetically lethal when combined with 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. Dose-dependent effects of the caspase inhibitor Q-VD-OPh on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]
WEHI-9625 and BCL-XL Inhibitors: A Comparative Guide on Clonogenic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the BCL-XL inhibitor WEHI-9625 and its alternatives, with a focus on their impact on the clonogenic potential of cancer cells. The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.
Introduction to this compound and BCL-XL Inhibition
This compound is a novel small molecule that selectively targets the anti-apoptotic protein BCL-XL. Unlike many other BCL-XL inhibitors that aim to induce apoptosis, this compound has been shown to block apoptosis at an early stage, before mitochondrial damage, thereby preserving cellular function and long-term clonogenic potential[1][2]. Its unique mechanism of action involves binding to the voltage-dependent anion channel 2 (VDAC2) and stabilizing its interaction with the pro-apoptotic protein BAK. This stabilization prevents BAK activation and subsequent mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptosis pathway[3].
Comparative Analysis of Clonogenic Potential
While direct quantitative studies on the clonogenic potential of cells treated with this compound are limited, a key study has confirmed its ability to preserve long-term clonogenic survival[1]. In contrast, other BCL-XL inhibitors have been evaluated for their ability to reduce or abolish the clonogenic potential of cancer cells, often in combination with other therapeutic agents. The following table summarizes the available data on the effects of this compound's predecessor, WEHI-539, and other alternative BCL-XL inhibitors on colony formation.
| Inhibitor | Cell Line | Treatment Concentration | Effect on Clonogenic Potential | Reference |
| WEHI-539 | ONS76 (medulloblastoma) | 1 µM (in combination with S63845) | Significant reduction in colony forming capacity. | |
| A-1155463 | Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines | Not specified | In combination with irradiation, significantly decreased clonogenicity compared to monotherapy or irradiation alone. | |
| DT2216 | JAK2-mutated post-MPN AML primary samples | 50 nM | 69% reduction in colony count as a single agent. | [4] |
| DT2216 | JAK2-mutated post-MPN AML primary samples | 50 nM (in combination with 100 nM Azacytidine) | 76% reduction in colony count. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the experimental protocols for the clonogenic assays cited in this guide.
Clonogenic Assay for ONS76 Cells Treated with WEHI-539
-
Cell Seeding: ONS76 cells were seeded in 6-well plates at a density of 500 cells per well.
-
Treatment: Cells were treated with 1 µM WEHI-539, 1 µM S63845 (an MCL-1 inhibitor), or a combination of both for 48 hours.
-
Incubation: After treatment, the media was replaced with fresh media, and the cells were incubated for 14 days to allow for colony formation.
-
Staining and Quantification: Colonies were fixed with methanol and stained with 0.5% crystal violet. The number of colonies was then counted.
Clonogenic Assay for JAK2-mutated post-MPN AML Cells Treated with DT2216
-
Cell Preparation: CD34+ leukemia cells were isolated from primary samples of patients with post-MPN AML.
-
Treatment: Cells were treated with 50 nM DT2216, 100 nM Azacytidine, or a combination of both. A DMSO-treated group served as the control.
-
Colony Formation: Treated cells were plated in methylcellulose-based medium to assess colony formation.
-
Quantification: The number of colonies was counted after a suitable incubation period. The size of the colonies was also measured.[4]
General Protocol for Adherent Cell Clonogenic Assay
This protocol provides a general framework that can be adapted for various adherent cell lines, such as HNSCC cells treated with A-1155463.
-
Cell Seeding: A single-cell suspension is prepared, and cells are seeded into 6-well plates or other suitable culture dishes at a predetermined density to yield approximately 50-100 colonies per dish.
-
Treatment: Cells are exposed to the desired concentrations of the inhibitor (e.g., A-1155463) and/or radiation.
-
Incubation: The plates are incubated for 1-3 weeks, depending on the cell line's growth rate, to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.[5][6]
-
Fixation and Staining: The medium is removed, and the colonies are washed with PBS. The colonies are then fixed with a solution such as 10% neutral buffered formalin or methanol and stained with a staining solution like 0.5% crystal violet or Giemsa.[1]
-
Colony Counting: The number of colonies in each dish is counted manually or using an automated colony counter. The plating efficiency and surviving fraction are then calculated.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways affected by BCL-XL inhibitors and the specific mechanism of this compound.
Conclusion
This compound presents a unique profile among BCL-XL inhibitors by preserving the clonogenic potential of cells through the early-stage inhibition of apoptosis. This contrasts with other BCL-XL inhibitors like WEHI-539, A-1155463, and DT2216, which have been shown to reduce or abrogate colony formation, particularly when used in combination with other anti-cancer agents. The choice of a BCL-XL inhibitor will, therefore, depend on the specific research question and the desired outcome, whether it is to induce cell death and eliminate clonogenic survival or to protect cells from apoptosis while maintaining their proliferative capacity. The provided experimental protocols and pathway diagrams offer a foundational resource for designing and interpreting studies involving these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of a novel BCL-xL degrader, DT2216, in preclinical models of JAK2-mutated post-MPN AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-lasting reduction in clonogenic potential of colorectal cancer cells by sequential treatments with 5-azanucleosides and topoisomerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
